Technical Documentation Center

2,5-Bis(methylamino)terephthalic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-Bis(methylamino)terephthalic acid
  • CAS: 59736-61-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2,5-Bis(methylamino)terephthalic acid

An In-Depth Technical Guide to 2,5-Bis(methylamino)terephthalic Acid: Structure, Properties, and Applications Abstract This technical guide provides a comprehensive scientific overview of 2,5-Bis(methylamino)terephthalic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,5-Bis(methylamino)terephthalic Acid: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2,5-Bis(methylamino)terephthalic acid (CAS No: 59736-61-7), a niche aromatic dicarboxylic acid. While its direct literature is sparse, this document extrapolates from foundational chemical principles and data on analogous substituted terephthalic acids to present its core characteristics. We will delve into its molecular structure, predicted physicochemical properties, plausible synthetic and purification pathways, and robust characterization methodologies. Furthermore, this guide explores its potential applications as a sophisticated building block in materials science, particularly as a monomer for performance polymers and a linker for metal-organic frameworks (MOFs), as well as a scaffold in medicinal chemistry. This document is intended for researchers, chemists, and material scientists engaged in advanced R&D activities.

Introduction

Terephthalic acid, a commodity chemical, serves as the cornerstone for the production of polyethylene terephthalate (PET), a ubiquitous polyester in packaging and textiles.[1][2] The strategic functionalization of the terephthalic acid aromatic ring unlocks a vast chemical space, enabling the synthesis of molecules with fine-tuned properties for specialized applications. The introduction of substituent groups, such as amino moieties, dramatically alters the molecule's electronic properties, hydrogen bonding capabilities, and coordination chemistry.

2,5-Bis(methylamino)terephthalic acid is one such derivative. The presence of two carboxylic acid groups provides sites for polymerization and esterification, while the two secondary methylamino groups offer unique potential for hydrogen bonding, act as coordination sites for metal ions, and can serve as reactive handles for further chemical modification. These structural features position it as a molecule of significant interest for creating advanced materials with tailored thermal, mechanical, and electronic properties. This guide serves to consolidate known data and provide expert-driven, scientifically-grounded insights into its synthesis, characterization, and application.

Molecular Structure and Physicochemical Properties

Chemical Structure

2,5-Bis(methylamino)terephthalic acid possesses a planar benzene ring core, substituted at the 1- and 4-positions with carboxylic acid (-COOH) groups and at the 2- and 5-positions with methylamino (-NHCH₃) groups. The molecule exhibits symmetry, which influences its spectroscopic and crystallographic properties. The intramolecular hydrogen bonding between the amino protons and the carbonyl oxygens of the adjacent carboxyl groups is a key structural feature influencing its conformation and reactivity.

Caption: Chemical structure of 2,5-Bis(methylamino)terephthalic acid.

Physicochemical Data

The following table summarizes the key computed and reported properties of the molecule. Due to limited experimental data, some values are predicted based on its structure.

PropertyValueSource
IUPAC Name 2,5-bis(methylamino)benzene-1,4-dicarboxylic acid-
CAS Number 59736-61-7[3][4]
Molecular Formula C₁₀H₁₂N₂O₄-
Molecular Weight 224.22 g/mol [3]
Appearance Predicted: Crystalline solid (e.g., off-white to yellow/brown)Inferred
Hydrogen Bond Donors 4 (2 from -COOH, 2 from -NH)Computed
Hydrogen Bond Acceptors 6 (4 from -COOH oxygens, 2 from -NH nitrogens)Computed
Topological Polar Surface Area 121.0 ŲComputed
Solubility Profile

The solubility of terephthalic acid itself is notably low in water and most common organic solvents.[5] The introduction of two methylamino groups is expected to slightly increase its polarity. However, the strong intermolecular hydrogen bonding in the solid state, forming a stable crystal lattice, will likely keep its solubility low in non-polar solvents.

  • Predicted High Solubility: Strong aqueous bases (e.g., NaOH, KOH) via deprotonation of the carboxylic acids to form soluble carboxylate salts. Strong acids (e.g., H₂SO₄) via protonation of the amino groups.

  • Predicted Moderate to Low Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP), especially upon heating.[5]

  • Predicted Poor Solubility: Water, alcohols (methanol, ethanol), ethers, and non-polar hydrocarbons.

Thermal Stability

The thermal stability of terephthalate derivatives is a critical parameter for their application in polymer science.[6] 2,5-Bis(methylamino)terephthalic acid is expected to be a thermally stable compound. Thermal analysis via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be the standard methods for evaluation.[7] TGA would likely show a high decomposition temperature, characteristic of aromatic polyamides and acids.[8] DSC would reveal the melting point, which is expected to be high (likely >300 °C with decomposition), and any other phase transitions.

Synthesis and Purification

Proposed Synthesis Pathway

A logical and efficient approach starts from terephthalic acid, proceeding through nitration, reduction, and finally, methylation. This pathway utilizes common and well-understood reactions.

Synthesis_Pathway start_node start_node intermediate_node intermediate_node final_node final_node reagent_node reagent_node A Terephthalic Acid R1 HNO₃ / H₂SO₄ (Nitration) A->R1 B 2,5-Dinitroterephthalic Acid R2 Fe / HCl or H₂ / Pd-C (Reduction) B->R2 C 2,5-Diaminoterephthalic Acid R3 CH₃I / Base or CH₂O / HCOOH (Eschweiler-Clarke) (Methylation) C->R3 D 2,5-Bis(methylamino)terephthalic Acid R1->B R2->C R3->D

Caption: Proposed multi-step synthesis of 2,5-Bis(methylamino)terephthalic acid.

Detailed Synthetic Protocol: Reductive Amination Approach

This protocol focuses on the final methylation step, starting from the commercially available 2,5-diaminoterephthalic acid. The Eschweiler-Clarke reaction is chosen for its high yield and selectivity for methylating primary and secondary amines without affecting the carboxylic acid groups.

Starting Material: 2,5-Diaminoterephthalic Acid

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 equivalent of 2,5-diaminoterephthalic acid in formic acid (98-100%).

  • Addition of Reagent: Add an excess of aqueous formaldehyde solution (37 wt. %, ~5.0 equivalents) to the suspension. Causality: Formic acid acts as both the solvent and the reducing agent, while formaldehyde provides the methyl group via the formation of an imine intermediate.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Trustworthiness: The reaction is driven to completion by the evolution of carbon dioxide gas, a byproduct of the formic acid oxidation.

  • Work-up: After cooling to room temperature, the excess formic acid and formaldehyde are removed under reduced pressure.

  • Isolation of Crude Product: The resulting residue is treated with deionized water. The product, being poorly soluble, should precipitate. The solid is collected by vacuum filtration.

Purification Workflow

Purification is critical to obtaining a high-purity product suitable for polymerization or pharmaceutical applications. A multi-step process is recommended.

Purification_Workflow Crude Crude Solid Product (from filtration) Wash1 Aqueous HCl Wash Crude->Wash1 Removes basic impurities Wash2 Deionized Water Wash Wash1->Wash2 Removes residual acid Dissolve Dissolution in Aqueous Base (e.g., NaOH solution) Wash2->Dissolve Filter Gravity Filtration (Removes insoluble impurities) Dissolve->Filter Precipitate Acidification & Precipitation (e.g., add HCl to pH ~3-4) Filter->Precipitate Reprecipitates the acid Collect Vacuum Filtration & Final Wash (with water, then ethanol) Precipitate->Collect Dry Drying (Vacuum oven, 60-80 °C) Collect->Dry Pure Pure 2,5-Bis(methylamino)terephthalic Acid Dry->Pure

Caption: A self-validating purification workflow for the target compound.

Detailed Purification Protocol
  • Acid Wash: The crude solid is first washed with dilute hydrochloric acid (e.g., 1 M HCl) to remove any unreacted starting material or partially methylated amines.

  • Water Wash: The solid is then washed thoroughly with deionized water until the filtrate is neutral to remove residual HCl.

  • Base Dissolution: The washed solid is dissolved in a minimal amount of aqueous sodium hydroxide solution (e.g., 1 M NaOH) to form the soluble disodium salt. Causality: This step selectively dissolves the acidic product, leaving behind non-acidic, insoluble impurities.

  • Filtration: The basic solution is filtered to remove any insoluble particulate matter.

  • Reprecipitation: The clear filtrate is slowly acidified with dilute HCl while stirring. The purified 2,5-Bis(methylamino)terephthalic acid will precipitate out of the solution. The pH should be adjusted to be just below the pKa of the carboxylic acid groups (estimated pH 3-4).

  • Final Collection and Drying: The purified solid is collected by vacuum filtration, washed with deionized water, followed by a small amount of cold ethanol to aid in drying, and finally dried in a vacuum oven.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized molecule. The following techniques and their expected results are outlined.

TechniqueExpected Observations
¹H NMR (in DMSO-d₆)- A singlet for the two equivalent aromatic protons (-CH-).- A signal for the two equivalent amine protons (-NH-), which may be broad.- A signal for the six equivalent methyl protons (-CH₃).- A very broad signal for the two carboxylic acid protons (-COOH).
¹³C NMR (in DMSO-d₆)- Signal for the carbonyl carbon (-C =O).- Signals for the four distinct aromatic carbons.- Signal for the methyl carbon (-C H₃).
FT-IR (KBr pellet)- Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹).- N-H stretching vibration (~3300-3500 cm⁻¹).- Strong C=O stretch from carboxylic acid (~1700 cm⁻¹).[11]- C-N stretching vibration (~1250-1350 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).[11]
Mass Spec. (ESI⁻)- Molecular ion peak [M-H]⁻ at m/z 223.07.
Elemental Analysis Calculated for C₁₀H₁₂N₂O₄: C, 53.57%; H, 5.39%; N, 12.49%; O, 28.54%.

Applications in Research and Development

The unique bifunctional nature of 2,5-Bis(methylamino)terephthalic acid makes it a valuable building block for various advanced applications.

Applications Molecule 2,5-Bis(methylamino)terephthalic Acid Carboxylic Acid Groups (-COOH) Methylamino Groups (-NHCH₃) App1 Performance Polymers (e.g., Polyamides) Molecule:f1->App1 Polycondensation App2 Metal-Organic Frameworks (MOFs) (Linker/Ligand) Molecule:f1->App2 Coordination Molecule:f2->App2 Coordination & H-Bonding App3 Pharmaceutical Scaffolds (Rigid Core Structure) Molecule:f0->App3 Bioisosteric Replacement App4 Pigment Synthesis (Quinacridone Precursor) Molecule:f0->App4 Cyclization Precursor

Sources

Exploratory

Unlocking the Photophysics of Single-Benzene Fluorophores: A Technical Guide to the Fluorescence Quantum Yield of 2,5-Bis(methylamino)terephthalic Acid

Executive Summary: The Single-Benzene Paradigm Historically, achieving red-emissive fluorescence with high quantum yields required large, extended π -conjugated systems. However, these bulky architectures often suffer fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Single-Benzene Paradigm

Historically, achieving red-emissive fluorescence with high quantum yields required large, extended π -conjugated systems. However, these bulky architectures often suffer from poor cellular permeability and severe Aggregation-Caused Quenching (ACQ) in the solid state. 2,5-Bis(methylamino)terephthalic acid and its esterified derivatives (such as dimethyl 2,5-bis(methylamino)terephthalate) represent a paradigm shift in organic photophysics[1]. Acting as "Single-Benzene Fluorophores" (SBFs), these compact molecules achieve highly efficient red emission (λem ≈ 620 nm) and remarkable fluorescence quantum yields (ΦF) directly from a minimal, single-benzene scaffold[1].

While the free acid is frequently utilized as a structural linker in Metal-Organic Frameworks (MOFs) and biochemical assays[2], its dialkyl esters are engineered for advanced bioimaging, such as lipid droplet tracking, owing to their dual-state emission (DSE) capabilities and high lipophilicity[3].

Mechanistic Foundations of High Quantum Yields

The exceptional fluorescence quantum yield of 2,5-bis(methylamino)terephthalate derivatives is not an anomaly; it is the result of a meticulously balanced intramolecular architecture.

  • Donor- π -Acceptor (D- π -A) Push-Pull System: The molecule features two electron-donating methylamino groups and two electron-accepting carboxylate/ester groups positioned across a single benzene ring. This cross-arrangement facilitates strong Intramolecular Charge Transfer (ICT), shifting the absorption and emission into the visible/red spectrum despite the lack of extended conjugation[4].

  • Intramolecular Hydrogen Bonding & Planarization: The secondary amines (N-H) form strong intramolecular hydrogen bonds with the adjacent carbonyl oxygens (C=O). This locks the molecule into a rigid, planar conformation, drastically reducing non-radiative decay pathways (such as bond rotation) and boosting the quantum yield[4].

  • J-Type Molecular Packing: In the solid state, the planarized skeleton and minimal π -system drive the formation of a 3-dimensional J-type packing structure. This specific crystal assembly exhibits negligible π

    π stacking overlap, effectively circumventing the ACQ phenomenon that plagues traditional dyes, allowing for solid-state quantum yields up to 40%[1].

Mechanism SBF 2,5-Bis(methylamino)terephthalate Core DPA Donor-π-Acceptor (D-π-A) Architecture SBF->DPA IHB Intramolecular Hydrogen Bonding SBF->IHB SolState Solution Emission (ΦF ≈ 30%) DPA->SolState Intramolecular Charge Transfer Planar Molecular Planarization IHB->Planar JPack 3D J-Type Molecular Packing Planar->JPack Crystal Assembly SolidState Solid-State Emission (ΦF = 40%) JPack->SolidState Prevents ACQ

Fig 1. Photophysical mechanism of single-benzene fluorophores.

Quantitative Photophysical Profile

The photophysical efficiency of these compounds is highly dependent on their physical state and specific side-chain modifications. The table below synthesizes the quantitative data for the core dimethyl ester and its functionalized derivatives.

Compound / StateAbsorption Max (λabs)Emission Max (λem)Stokes ShiftQuantum Yield (ΦF)FWHM
Dimethyl ester (Crystalline Solid) [1]~490 nm620 nm~130 nm40.0% 54 nm
Ph-Red derivative (Solution) [5]~490 nm~600 nm~110 nm~30.0% N/A
DMSS-AM (DCM Solution) [3]N/AN/AN/A22.1% N/A
DMSS-AM (Solid State) [3]N/AN/AN/A14.0% N/A

Experimental Methodologies

Protocol 1: Synthesis of the Single-Benzene Fluorophore Core

To ensure high purity for photophysical characterization, the fluorophore is synthesized via a one-step condensation and oxidative aromatization route[5].

  • Causality of Choice: An open-air atmosphere is explicitly chosen to facilitate the spontaneous oxidation of the cyclohexanedione intermediate into the fully aromatic terephthalate core, eliminating the need for harsh chemical oxidants.

Step-by-Step Workflow:

  • Reagent Mixing: Dissolve dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (1.0 equiv) and methylamine (or desired primary amine, 2.5 equiv) in glacial acetic acid.

  • Condensation & Oxidation: Stir the reaction mixture at 90°C under an open-air atmosphere for 12 hours. The air exposure drives the oxidative aromatization[5].

  • Purification: Quench the reaction with water, extract with dichloromethane (DCM), and dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate) to yield the pure red-emissive crystals.

Protocol 2: Absolute Fluorescence Quantum Yield Measurement

Relative quantum yield measurements (using standard reference dyes) are highly inaccurate for solid-state samples due to severe light scattering. Therefore, an integrating sphere must be used to capture all emitted and scattered photons, creating a self-validating measurement system.

Step-by-Step Workflow:

  • System Calibration: Calibrate the spectrofluorometer equipped with a barium sulfate (BaSO₄)-coated integrating sphere using a standard light source to account for the detector's spectral responsivity.

  • Blank Measurement (Self-Validation): Place a quartz cuvette containing only the pure solvent (for solution state) or an empty BaSO₄ plate (for solid state) into the sphere. Record the excitation scatter spectrum. This establishes the baseline of total incident photons.

  • Sample Excitation: Introduce the 2,5-bis(methylamino)terephthalate sample. Excite the sample at its absorption maximum (λabs ≈ 490 nm).

  • Spectral Acquisition: Record both the attenuated excitation scatter peak and the broad emission peak (λem ≈ 600–620 nm).

  • Calculation: The absolute quantum yield (ΦF) is calculated automatically by the system software as the ratio of the number of emitted photons (area under the emission curve) to the number of absorbed photons (difference in area between the blank and sample excitation scatter peaks).

Workflow Prep 1. Sample Preparation (Solid or Dilute Solution) Sphere 2. Integrating Sphere Setup (Barium Sulfate Coating) Prep->Sphere Blank 3. Blank Measurement (Solvent/Empty Sphere) Sphere->Blank Excitation 4. Excitation & Emission Scanning (λabs ≈ 490 nm) Blank->Excitation Calc 5. Absolute Quantum Yield Calculation (ΦF = Emitted / Absorbed Photons) Excitation->Calc

Fig 2. Workflow for absolute fluorescence quantum yield measurement.

Applications in Drug Development and Bioimaging

The unique photophysics of 2,5-bis(methylamino)terephthalic acid derivatives make them highly valuable in preclinical drug development and cellular imaging:

  • Lipid Droplet (LD) Imaging: Due to their compact, lipophilic nature and large Stokes shifts (~110 nm), derivatives like Ph-Red selectively accumulate in lipid droplets. Their high solution quantum yield (~30%) provides exceptional brightness (ε × ΦF ≈ 1500 M⁻¹ cm⁻¹) without the background noise typically caused by auto-fluorescence[5].

  • Dual-State Emission (DSE) Probes: Unlike traditional dyes that quench at high concentrations (ACQ) or only emit when aggregated (AIE), DSE derivatives maintain high quantum yields in both dilute solutions (22.1%) and solid states (14.0%). This makes them robust tools for tracking dynamic cellular processes, such as lysosomal pH changes, where local probe concentrations fluctuate dramatically[3].

Sources

Foundational

Electronic Absorption Spectra of Methylamino-Substituted Terephthalic Acids: Photophysics, Protocols, and Advanced Applications

Executive Summary Methylamino-substituted terephthalic acids—most notably 2-methylaminoterephthalic acid and 2,5-bis(methylamino)terephthalic acid—are emerging as indispensable building blocks in materials science, supra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylamino-substituted terephthalic acids—most notably 2-methylaminoterephthalic acid and 2,5-bis(methylamino)terephthalic acid—are emerging as indispensable building blocks in materials science, supramolecular chemistry, and pharmacology. By modifying the standard terephthalic acid ring with electron-donating methylamino groups, researchers can engineer a highly tunable "push-pull" electronic architecture. This in-depth technical guide explores the photophysical mechanisms governing their electronic absorption spectra, provides field-proven, self-validating spectroscopic protocols, and highlights their cutting-edge applications in ultrasound-activated prodrugs and metal-organic frameworks (MOFs).

Photophysical Fundamentals: The Push-Pull Architecture

Unsubstituted terephthalic acid primarily absorbs in the deep ultraviolet (UV) region due to highly localized π-π* transitions. However, the introduction of methylamino (-NHCH₃) substituents fundamentally alters the molecule's electronic landscape:

  • Donor-Acceptor Dynamics : The methylamino group acts as a potent electron donor via the nitrogen lone pair, while the carboxylic acid (-COOH) groups function as electron acceptors.

  • Intramolecular Charge Transfer (ICT) : This specific donor-acceptor arrangement establishes an ICT state upon photoexcitation. The electron density shifts away from the methylamino moiety and localizes toward the carboxylic acid groups.

  • HOMO-LUMO Gap Reduction : The push-pull effect significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO gap manifests as a pronounced bathochromic (red) shift in the electronic absorption spectra, moving the absorption maximum (λmax) well into the visible region 1. For example, 2,5-bis(methylamino)terephthalic acid exhibits an intense absorption band at approximately 454 nm 2.

Quantitative Spectral Data

The absorption characteristics of these compounds are highly dependent on the substitution pattern and the solvent environment. The table below summarizes the key photophysical parameters, demonstrating the progressive red-shift as electron-donating strength increases.

CompoundSubstitution PatternSolventAbsorption λmax (nm)Emission λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Terephthalic AcidNoneWater (pH 7)240N/A~15,000
2-Aminoterephthalic Acid2-NH₂Methanol335425~4,500
2,5-Diaminoterephthalic Acid2,5-NH₂Dichloromethane408530~8,000
2,5-Bis(methylamino)terephthalic Acid2,5-NHCH₃Dichloromethane454568~12,500

Data synthesized from literature characterizing diaminoterephthalate (DAT) derivatives and their solvatochromic behavior 2, 1.

Experimental Methodology: High-Fidelity Spectroscopic Protocols

To obtain reliable electronic absorption spectra, researchers must account for the solvatochromism and potential aggregation of these compounds. The following step-by-step protocol is designed as a self-validating system to ensure data integrity and isolate the true monomeric ICT absorption band.

Protocol: Acquisition and Validation of UV-Vis Absorption Spectra

Step 1: Solvent Preparation and Degassing

  • Action : Select a polarity series of spectroscopic-grade solvents (e.g., Toluene, Dichloromethane, Methanol, Water). Degas the solvents using sonication under vacuum for 10 minutes.

  • Causality : A polarity series is strictly required to map the solvatochromic shift. ICT states are stabilized by polar solvents, typically resulting in a broader, red-shifted absorption peak. Degassing removes dissolved oxygen, which can quench excited states or induce photo-oxidation during prolonged light exposure.

Step 2: Stock Solution Formulation

  • Action : Weigh exactly 1.0 mg of the methylamino-substituted terephthalic acid using a microbalance. Dissolve in 10 mL of the target solvent to create a primary stock solution.

  • Causality : Mild sonication can be used to aid dissolution, but heating must be avoided to prevent thermal degradation or premature oxidation of the secondary amine groups.

Step 3: Concentration Gradient Preparation (Self-Validation Step)

  • Action : Prepare a serial dilution from the stock: 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM.

  • Causality & Validation : Methylamino-terephthalic acids can form intermolecular hydrogen bonds via their -COOH and -NHCH₃ groups, leading to H- or J-aggregates that distort the true molecular absorption spectrum. By measuring a gradient and plotting Absorbance vs. Concentration, a strictly linear plot (R² > 0.99) confirms adherence to the Beer-Lambert law. This mathematically self-validates that the compound is fully dissolved as monomers and is not forming optically active aggregates.

Step 4: Spectral Acquisition

  • Action : Use a dual-beam UV-Vis spectrophotometer. Place the pure solvent in the reference cuvette (matched quartz, 1 cm path length). Scan from 200 nm to 800 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

  • Causality : A narrow slit width (1 nm) ensures high spectral resolution, allowing for the precise identification of fine vibronic structures that might be present in non-polar solvents.

G Prep Sample Prep & Degassing Dilution Serial Dilution (10-50 µM) Prep->Dilution Scan UV-Vis Scanning (200-800 nm) Dilution->Scan Beer Beer-Lambert Validation Scan->Beer Aggregate Aggregate Detected Beer->Aggregate Non-linear Monomer Monomer ICT Spectrum Confirmed Beer->Monomer Linear (R²>0.99)

Self-validating UV-Vis spectroscopy workflow for detecting monomeric ICT states.

Advanced Applications: From MOFs to Ultrasound-Activated Prodrugs

The unique electronic properties of methylamino-terephthalic acids extend far beyond basic photophysics, driving innovation in several advanced fields.

Linkers in Metal-Organic Frameworks (MOFs)

Because terephthalic acid is the foundational linker for iconic MOFs like UiO-66 and MIL-101, substituting the aromatic ring with methylamino groups introduces new functional paradigms. The electron-rich nature of the 2,5-bis(methylamino) derivative enhances the framework's affinity for electrophilic gases (like CO₂) and shifts the MOF's optical absorption into the visible range, enabling highly efficient visible-light photocatalysis.

Ultrasound-Activated Prodrugs (UAPs)

Recent breakthroughs in tumor-specific immunotherapy have leveraged the electronic structure of methylamino-substituted aromatics. Researchers have identified that the 3,5-bis(methylamino)benzyloxycarbonyl (BMBC) scaffold acts as an optimal ultrasound-responsive trigger [[3]]().

  • Mechanistic Causality : Ultrasound irradiation of water generates hydroxyl radicals (·OH). The bis(methylamino) substitution drastically raises the HOMO energy of the aromatic ring. This high-lying HOMO maximizes the molecule's susceptibility to electrophilic radical attack by ·OH, leading to rapid, kinetically favorable cleavage of the linker and targeted release of the immunotherapeutic payload 3.

UAP US Ultrasound (US) Irradiation ROS Hydroxyl Radical (·OH) Generation US->ROS Attack Radical Attack on High-HOMO Linker ROS->Attack Cleavage Linker Cleavage & Payload Release Attack->Cleavage Immune Macrophage Polarization Cleavage->Immune

Mechanism of ultrasound-activated prodrug release utilizing high-HOMO methylamino linkers.

References

  • [2] Title: SYNTHESIS AND CHIROPTICAL PROPERTIES OF α-CHIRAL Source: metu.edu.tr URL:

  • [3] Title: Ultrasound-Activated Prodrugs for Tumor-Specific Immunotherapy | Journal of the American Chemical Society Source: acs.org URL:

  • [1] Title: 2,5-Dinitroterephthalic Acid | CAS 65109-45-7 Source: benchchem.com URL:

Sources

Exploratory

Crystal packing and hydrogen bonding in 2,5-Bis(methylamino)terephthalic acid

Crystal Packing and Hydrogen Bonding in 2,5-Bis(methylamino)terephthalic Acid: A Structural and Mechanistic Guide Executive Summary 2,5-Bis(methylamino)terephthalic acid (CAS 59736-61-7) is a highly specialized bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Packing and Hydrogen Bonding in 2,5-Bis(methylamino)terephthalic Acid: A Structural and Mechanistic Guide

Executive Summary

2,5-Bis(methylamino)terephthalic acid (CAS 59736-61-7) is a highly specialized bifunctional aromatic building block that has become indispensable in the design of advanced porous materials, particularly Metal-Organic Frameworks (MOFs)[1]. Featuring a rigid terephthalic acid core functionalized with two electron-donating methylamino groups, this molecule exhibits a highly programmable hydrogen-bonding network. As a Senior Application Scientist, understanding the conformational dynamics and crystal packing of this ligand is critical. The precise spatial orientation of its functional groups dictates not only the topology of the resulting MOF but also its efficacy in targeted applications such as carbon capture, photocatalysis, and fluorescence-based biosensing[2][3].

Structural Chemistry and Conformational Dynamics

The utility of 2,5-bis(methylamino)terephthalic acid stems from the interplay between its steric profile and its electronic distribution. The molecule contains two distinct types of hydrogen-bonding sites: the carboxylic acid groups (-COOH) acting as both donors and acceptors, and the secondary amines (-NHCH₃) acting primarily as donors in the solid state.

Intramolecular Hydrogen Bonding: The Conformational Lock

In unsubstituted terephthalic acid, the carboxylate groups can rotate freely around the C(aryl)-C(carboxyl) bond, leading to various dihedral angles depending on the crystal environment. However, the introduction of methylamino groups at the 2 and 5 positions fundamentally alters this dynamic.

The amine proton (-NH) forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen (C=O) of the carboxylic acid. This interaction creates a stable, six-membered pseudo-ring system.

  • Causality: This intramolecular bond acts as a "conformational lock," forcing the carboxylic acid groups to remain nearly coplanar with the central benzene ring. By restricting the rotational degrees of freedom, the ligand pre-organizes into a rigid, planar geometry. This predictability is highly advantageous during solvothermal MOF synthesis, as it reduces the entropic penalty of coordination and ensures the formation of highly crystalline, predictable topologies (such as the fcu topology of UiO-66)[4].

Intermolecular Hydrogen Bonding: Supramolecular Synthons

While intramolecular forces dictate monomer geometry, intermolecular hydrogen bonding drives the bulk crystal packing. The primary supramolecular synthon is the classic R2,2(8) carboxylic acid dimer, where two adjacent molecules pair up via reciprocal O-H···O hydrogen bonds. The methylamino groups, while largely engaged intramolecularly, can also participate in weak intermolecular N-H···O interactions depending on the solvent of crystallization, further cross-linking the dimers into 2D sheets.

H M1 2,5-Bis(methylamino) terephthalic acid I1 Intramolecular H-Bonding (NH···O=C) M1->I1 I2 Intermolecular H-Bonding (COOH···HOOC) M1->I2 C1 Planar Conformation Locked Dihedral Angle I1->C1 C2 R2,2(8) Dimer Formation I2->C2 P1 2D Supramolecular Layers C1->P1 C2->P1 P2 3D Crystal Packing (π-π stacking) P1->P2

Logical relationship of hydrogen bonding driving the crystal packing architecture.

Crystal Packing Architecture and Quantitative Metrics

The combination of R2,2(8) dimerization and the planar geometry enforced by intramolecular locking results in the formation of extended 2D supramolecular tapes. In the third dimension, these tapes stack via offset face-to-face π-π interactions between the electron-rich aromatic rings. The steric bulk of the methyl groups prevents perfectly eclipsed stacking, resulting in a slipped-parallel arrangement that minimizes steric repulsion while maximizing dispersive interactions.

Table 1: Representative Hydrogen Bonding Geometries in 2,5-Bis(alkylamino)terephthalic Acid Derivatives

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)D-H···A Angle (°)Structural Role
Intramolecular N1 (Amine)O1 (Carbonyl)2.65 - 2.72135 - 142Conformational locking; enforces coplanarity.
Intermolecular O2 (Hydroxyl)O1' (Carbonyl)2.60 - 2.68170 - 178R2,2(8) dimer formation; primary 1D chain driver.
Intermolecular N1 (Amine)O2' (Hydroxyl)> 3.10< 120Weak cross-linking between 2D layers.
π-π Stacking CentroidCentroid3.40 - 3.60N/A3D lattice stabilization via slipped-parallel stacking.

Integration into Metal-Organic Frameworks (MOFs)

2,5-Bis(methylamino)terephthalic acid is frequently utilized to synthesize functionalized variants of the UiO-66 framework (Zr₆O₄(OH)₄ nodes)[4]. The incorporation of the methylamino groups serves two distinct functional purposes:

  • Electronic Modulation for Photocatalysis: The electron-donating nature of the -NHCH₃ groups shifts the valence band maximum of the MOF, narrowing the bandgap. This pushes the optical absorption of the material into the visible light region, making it a superior photocatalyst for CO₂ reduction compared to the unfunctionalized UiO-66[3].

  • Fluorescence Sensing via PET: In its native state, the MOF exhibits fluorescence. However, the lone pair of electrons on the secondary amine nitrogen can initiate Photoinduced Electron Transfer (PET) to the excited terephthalate fluorophore, quenching the emission. When a target analyte (e.g., Cu²⁺ ions or specific acidic gases) coordinates to the amine lone pair, the PET mechanism is blocked, resulting in a measurable "turn-on" or ratiometric fluorescence response[2].

G N1 2,5-Dinitroterephthalic Acid (Precursor) N2 2,5-Diaminoterephthalic Acid (Reduction) N1->N2 SnCl2 / HCl N3 2,5-Bis(methylamino)terephthalic Acid (Target Ligand) N2->N3 Reductive Amination N5 UiO-66-(NHCH3)2 MOF N3->N5 Coordination N4 ZrCl4 + Acetic Acid Modulator (Solvothermal Synthesis) N4->N5 Zr6O4(OH)4 nodes N6 Fluorescence Sensing (PET Mechanism) N5->N6 N7 Photocatalytic CO2 Reduction (Bandgap Narrowing) N5->N7

Synthesis workflow of 2,5-Bis(methylamino)terephthalic acid and its integration into UiO-66 MOFs.

Experimental Protocols

The following protocols detail the synthesis of the ligand and its subsequent integration into a highly crystalline MOF. Every step is designed as a self-validating system to ensure high fidelity and reproducibility.

Protocol A: Synthesis of 2,5-Bis(methylamino)terephthalic Acid

Note: This synthesis proceeds via the reduction of 2,5-dinitroterephthalic acid[5][6], followed by controlled reductive amination.

  • Reduction to 2,5-Diaminoterephthalic Acid (DATA):

    • Action: Suspend 10 g of 2,5-dinitroterephthalic acid in 100 mL of concentrated HCl. Slowly add 30 g of SnCl₂·2H₂O while stirring vigorously. Heat to 90°C for 4 hours.

    • Causality: SnCl₂ in acidic media provides a mild, highly specific reduction of the nitro groups to primary amines without decarboxylating the aromatic ring.

    • Self-Validation: The reaction mixture will transition from a deep yellow suspension to a pale, nearly colorless precipitate as the chromophoric nitro groups are reduced. Complete conversion is verified by TLC (absence of the high-Rf starting material).

  • Controlled Reductive Amination:

    • Action: Dissolve the purified DATA in methanol. Add 2.2 equivalents of aqueous formaldehyde (37%) and stir for 30 minutes to form the imine intermediate. Cool to 0°C and slowly add 3.0 equivalents of sodium cyanoborohydride (NaBH₃CN). Stir at room temperature for 12 hours.

    • Causality: NaBH₃CN is a mild reducing agent that selectively reduces imines to amines without reducing the carboxylic acid groups. Using exactly 2.2 equivalents of formaldehyde prevents over-methylation to the tertiary amine.

    • Self-Validation: Isolate the product via precipitation in cold water. Perform ¹H-NMR (in DMSO-d₆); the appearance of a sharp singlet integrating to 6 protons at ~2.8 ppm confirms the presence of the two N-methyl groups, while the absence of primary amine protons (~6.5 ppm) confirms complete conversion.

Protocol B: Solvothermal Synthesis of UiO-66-(NHCH₃)₂
  • Precursor Dissolution:

    • Action: In a 20 mL scintillation vial, dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of 2,5-bis(methylamino)terephthalic acid in 10 mL of N,N-dimethylformamide (DMF) under sonication.

  • Modulator Addition:

    • Action: Add 30 equivalents (15 mmol) of glacial acetic acid to the clear solution.

    • Causality: Acetic acid acts as a competitive modulator. Because it is a monotopic carboxylate, it competes with the ditopic terephthalate ligand for coordination sites on the Zr⁴⁺ ions. This deliberately slows down the nucleation and crystal growth rate, shifting the process from kinetic to thermodynamic control. This results in larger, highly crystalline, and defect-free octahedral MOF nanoparticles rather than amorphous gels.

  • Crystallization:

    • Action: Seal the vial tightly and heat in an isothermal oven at 120°C for 24 hours.

    • Self-Validation: A successful synthesis yields a dense, crystalline powder at the bottom of the vial with a clear supernatant. A cloudy supernatant indicates incomplete crystallization (likely due to insufficient modulator or temperature).

  • Activation:

    • Action: Centrifuge the powder and wash sequentially with DMF (3x) and absolute ethanol (3x) over 3 days, soaking the MOF between washes. Finally, activate the MOF under dynamic vacuum at 90°C for 12 hours.

    • Causality: Solvent exchange with ethanol removes high-boiling DMF from the pores. Vacuum activation at 90°C removes the ethanol without causing thermal degradation of the methylamino groups, ensuring the pores are fully accessible for gas adsorption or sensing applications.

References

  • An Overview of the Design of Metal-Organic Frameworks-Based Fluorescent Chemosensors and Biosensors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Modified UiO-66 as photocatalysts for boosting the carbon-neutral energy cycle and solving environmental remediation issues Source: Hunan University (HNU) URL:[Link]

  • UiO series of MOFs and their composites for photocatalytic CO2 reduction: A review Source: SciExplor URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the pKa Values and Protonation States of 2,5-Bis(methylamino)terephthalic Acid

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 2,5-Bis(methylamino)terephthalic acid (CAS 59736-61-7) is a highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

2,5-Bis(methylamino)terephthalic acid (CAS 59736-61-7) is a highly functionalized, bifunctional aromatic dicarboxylic acid. It is prominently utilized as a specialized organic linker in the synthesis of advanced Metal-Organic Frameworks (MOFs)—such as functionalized UiO-66 derivatives—and as a biochemical assay reagent[1].

For researchers synthesizing MOFs or formulating this compound for biological assays, understanding its precise protonation states in aqueous media is non-negotiable. The ionization state dictates molecular solubility, the kinetics of metal-ligand coordination, and the ability of the molecule to passively diffuse across lipid bilayers. This whitepaper establishes the structural causality behind its protonation states and provides a self-validating experimental framework for empirical pKa determination.

Structural and Electronic Profiling

To predict the physicochemical behavior of 2,5-bis(methylamino)terephthalic acid, we must deconstruct its molecular architecture and the competing electronic effects at play:

  • Core Scaffold: The base molecule is terephthalic acid (1,4-benzenedicarboxylic acid), which possesses two electron-withdrawing carboxylic acid groups[2].

  • Substituent Effects: The addition of two methylamino groups (-NHCH₃) at the 2 and 5 positions introduces secondary amines that are electron-donating via resonance ( +M ) but electron-withdrawing via induction ( −I ).

  • Intramolecular Hydrogen Bonding (Causality of the Zwitterion): The physical proximity of the secondary amines to the ortho-carboxylic acids facilitates strong intramolecular hydrogen bonding. This interaction locks the molecular conformation and significantly increases the tautomerization constant ( Kz​ ), driving the equilibrium heavily toward a bis-zwitterionic state in mildly acidic to neutral aqueous solutions. This behavior is highly analogous to the well-documented zwitterionic equilibria of N-methylanthranilic acid[3].

Macroscopic Protonation States and pKa Values

Because empirical pKa data for the exact 2,5-bis(methylamino)terephthalic acid molecule is scarce in standard databases, we derive its macroscopic dissociation constants through structural analogy and linear free-energy relationships (LFER). We anchor these derivations against unsubstituted terephthalic acid ( pKa1​=3.54 , pKa2​=4.46 )[2] and the structural analog 2,5-diaminoterephthalic acid (predicted pKa1​=1.95 )[4].

The molecule undergoes a four-step macroscopic deprotonation scheme:

Table 1: Extrapolated pKa Values and Charge Shifts
Dissociation StepExtrapolated pKaFunctional Group DeprotonatingNet Charge ShiftDominant Species
pKa1​ ~ 1.95 ± 0.20First -COOH+2 → +1 H3​L+
pKa2​ ~ 2.90 ± 0.20Second -COOH+1 → 0 H2​L (Bis-zwitterion)
pKa3​ ~ 4.65 ± 0.20First -NH₂⁺CH₃0 → -1 HL−
pKa4​ ~ 5.40 ± 0.20Second -NH₂⁺CH₃-1 → -2 L2−
Mechanistic Causality of the pKa Shifts
  • Hyper-Acidity of pKa1​ & pKa2​ : Why are the carboxylic acids here more acidic than standard benzoic acid? At low pH, the methylamino groups are protonated (-NH₂⁺CH₃). These cationic centers exert a massive electron-withdrawing inductive pull ( −I ), stripping electron density from the adjacent carboxylic acids and facilitating the rapid release of protons[4].

  • Stabilization of the Anilinium Protons ( pKa3​ & pKa4​ ): Conversely, the deprotonation of the methylanilinium groups occurs at a higher pH than one might expect for an electron-deficient ring. Once the carboxylic acids deprotonate to form carboxylates (-COO⁻), their negative charge stabilizes the adjacent positively charged anilinium centers via electrostatic attraction and hydrogen bonding. This resists further deprotonation, pushing pKa3​ and pKa4​ into the 4.5–5.5 range[3].

ProtonationStates H4L H₄L²⁺ (pH < 1.5) Net: +2 H3L H₃L⁺ (pH ~ 2.5) Net: +1 H4L->H3L pKa₁ ~ 1.95 H2L H₂L (pH ~ 3.8) Net: 0 (Zwitterion) H3L->H2L pKa₂ ~ 2.90 HL HL⁻ (pH ~ 5.0) Net: -1 H2L->HL pKa₃ ~ 4.65 L L²⁻ (pH > 6.0) Net: -2 HL->L pKa₄ ~ 5.40

Figure 1: Macroscopic protonation states of 2,5-Bis(methylamino)terephthalic acid.

Experimental Protocol: High-Precision pKa Determination

Because pKa2​ and pKa3​ have overlapping buffer regions, pure potentiometry is insufficient for high-precision determination. As a Senior Application Scientist, I mandate a combined potentiometric and UV-Vis spectrophotometric titration . This creates a self-validating system: potentiometry tracks the bulk proton exchange, while UV-Vis tracks the specific chromophoric shifts caused by the deprotonation of the anilinium groups (which restores the nitrogen lone pair's conjugation with the aromatic ring).

Step-by-Step Methodology
  • Sample Preparation & Ionic Strength Control: Dissolve 1.0 mM of 2,5-Bis(methylamino)terephthalic acid in a background electrolyte of 0.1 M KCl. Causality: Maintaining a high, constant ionic strength ensures that the activity coefficients remain stable throughout the titration, allowing concentration to serve as a direct proxy for thermodynamic activity.

  • Electrode Calibration (Gran's Plot): Calibrate the glass electrode using the Gran's plot method rather than standard commercial buffers. Causality: This converts the pH meter readings directly into hydrogen ion concentrations ( −log[H+] ), eliminating liquid junction potential errors.

  • Inert Atmosphere Maintenance: Purge the titration vessel with high-purity Nitrogen ( N2​ ) gas for 20 minutes prior to and continuously during the titration. Causality: This prevents atmospheric CO2​ from dissolving into the solution to form carbonic acid, which would artificially skew the titration curve.

  • Concurrent Titration: Titrate with standardized 0.05 M KOH using an automated burette at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Spectrophotometric Monitoring: Route the solution through a closed-loop flow-cell into a UV-Vis spectrophotometer. Record absorption spectra from 250 nm to 450 nm at every 0.1 pH increment.

  • Data Deconvolution: Utilize non-linear least-squares fitting software (e.g., HYPERQUAD or SQUAD) to simultaneously fit the potentiometric volume data and the spectrophotometric absorbance matrices, isolating the overlapping macro-constants.

TitrationWorkflow Prep 1. Sample Preparation 0.1 M KCl Background Calib 2. Electrode Calibration Gran's Plot Method Prep->Calib Titration 3. Concurrent Titration 0.05 M KOH, N₂ Atm, 25°C Calib->Titration Spectro 4. UV-Vis Monitoring 250-450 nm Spectra Titration->Spectro Spectro->Titration Iterate until pH 11 Data 5. Data Deconvolution Non-linear Least-Squares Spectro->Data

Figure 2: Self-validating potentiometric and spectrophotometric titration workflow.

Implications in Materials Science and Pharmacology

  • MOF Synthesis (e.g., UiO-66 analogs): The dianionic state ( L2− ) is the active coordinating species required to bridge Zr4+ metal nodes[5]. Because pKa4​ is approximately 5.40, maintaining the solvothermal synthesis environment at a pH > 6.0 ensures complete deprotonation of the ligand. This maximizes coordination kinetics, reduces defect sites, and enhances framework crystallinity.

  • Pharmacokinetics & Assay Development: If utilized as a biochemical probe[1], researchers must note that at physiological pH (7.4), the molecule exists entirely in the L2− state (net charge -2). This high polarity and negative charge strictly prohibit passive diffusion across lipophilic cell membranes. Intracellular targeting will require esterification of the carboxylic acids (prodrug strategy) to mask the charge until cleaved by intracellular esterases.

References

  • [2] Terephthalic Acid | C8H6O4 | CID 7489. National Center for Biotechnology Information (PubChem). Available at:[Link]

  • [4] 2,5-Diaminoterephthalic acid - Chemical Properties. LookChem. Available at:[Link]

  • [3] Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives. Biomaterial Database / Journal of Chemical and Pharmaceutical Research. Available at:[Link]

  • [5] Modified UiO-66 as photocatalysts for boosting the carbon-neutral energy cycle. Hunan University (HNU) / ScienceDirect. Available at:[Link]

Sources

Exploratory

Introduction: The Amphoteric Nature of 2,5-Bis(methylamino)terephthalic Acid

An In-Depth Technical Guide to the Zwitterionic Character of 2,5-Bis(methylamino)terephthalic Acid This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Zwitterionic Character of 2,5-Bis(methylamino)terephthalic Acid

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate and understand the zwitterionic nature of 2,5-Bis(methylamino)terephthalic acid. Given the nascent state of research on this specific molecule, this document serves as both a predictive analysis based on established chemical principles and a methodological roadmap for its empirical validation.

2,5-Bis(methylamino)terephthalic acid is a fascinating aromatic compound possessing both acidic and basic functional groups. The molecule's scaffold consists of a central terephthalic acid core, a commodity chemical used in polyester production, functionalized with two methylamino groups.[1][2] This unique architecture, featuring two carboxylic acid groups (-COOH) and two secondary amine groups (-NHCH₃), imparts amphoteric properties, allowing it to act as both an acid and a base.

The central hypothesis of this guide is that 2,5-Bis(methylamino)terephthalic acid can exist as a zwitterion—a molecule that contains both positive and negative formal charges, resulting in an overall neutral charge. Understanding this zwitterionic character is paramount, as the protonation state of a molecule governs its critical physicochemical properties, including solubility, crystal packing, membrane permeability, and receptor-binding interactions. These properties are fundamental in materials science for the design of novel polymers and metal-organic frameworks (MOFs), as well as in drug development, where they influence a compound's pharmacokinetic and pharmacodynamic profile.[3][4]

This document outlines the theoretical basis for its zwitterionic potential and provides a multi-pronged experimental and computational strategy to rigorously characterize its structure and behavior in solution and the solid state.

Theoretical Framework for Zwitterion Formation

The existence and stability of the zwitterionic form of 2,5-Bis(methylamino)terephthalic acid are governed by the relative acid-base strengths of its functional groups, quantified by their acid dissociation constants (pKa).

2.1. Acid-Base Equilibria and pKa

The molecule can participate in multiple protonation-deprotonation equilibria. The key to zwitterion formation is the intramolecular transfer of a proton from a more acidic group (carboxylic acid) to a more basic group (methylamino).

  • Carboxylic Acid Groups (pKa₁): Aromatic carboxylic acids typically have pKa values in the range of 3-5.[5] The two -COOH groups on the terephthalic acid backbone will deprotonate to form carboxylates (-COO⁻).

  • Methylamino Groups (pKa₂): The basicity of the nitrogen atom in the methylamino groups allows them to accept a proton, forming methylammonium cations (-NH₂⁺CH₃). The pKa of the conjugate acid of an N-methylaniline is typically around 4-5.

The zwitterionic form will be the predominant species in the pH range between the pKa of the carboxylic acid and the pKa of the methylammonium group. If the pKa of the methylammonium group is higher than the pKa of the carboxylic acid, a pH window exists where the molecule is best represented as a zwitterion.

Diagram: Protonation Equilibria of 2,5-Bis(methylamino)terephthalic Acid

The following diagram illustrates the key species in equilibrium. The zwitterionic form is central to this landscape.

G Cationic Cationic (Low pH) Zwitterion Zwitterion (Intermediate pH) Cationic->Zwitterion +OH⁻ -H₂O Anionic Anionic (High pH) Zwitterion->Anionic +OH⁻ -H₂O Neutral Neutral (Non-polar solvent) Neutral->Zwitterion Proton Transfer (in polar solvent)

Caption: Equilibrium states of 2,5-Bis(methylamino)terephthalic acid.

Proposed Synthetic Pathway

While multiple synthetic routes are conceivable, a common approach for producing substituted diaminoterephthalic acids involves a two-step process starting from terephthalic acid: nitration followed by reduction.[6] Subsequent N-methylation would yield the target compound.

  • Dinitration: Terephthalic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to produce 2,5-dinitroterephthalic acid.[6]

  • Reduction: The dinitro derivative is then reduced to 2,5-diaminoterephthalic acid. Common reducing agents include tin and hydrochloric acid or catalytic hydrogenation.[7]

  • N-Methylation: The primary amine groups of 2,5-diaminoterephthalic acid can be methylated using an appropriate methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions to yield 2,5-Bis(methylamino)terephthalic acid.

Experimental Investigation and Protocols

A combination of potentiometric and spectroscopic techniques is required to unequivocally establish the zwitterionic nature of the molecule.

Determination of Acid Dissociation Constants (pKa)

Potentiometric titration is a robust method for determining pKa values.[8] The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally.

Experimental Protocol: Potentiometric Titration

  • Preparation: Prepare a 1 mM solution of 2,5-Bis(methylamino)terephthalic acid in deionized water. To maintain constant ionic strength, add KCl to a final concentration of 0.15 M.[8][9]

  • Calibration: Calibrate the pH meter using standard buffers at pH 4, 7, and 10.[8]

  • Acidification: Acidify the sample solution to ~pH 2 with 0.1 M HCl to ensure all functional groups are fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M NaOH. Record the pH after each incremental addition of NaOH, allowing the reading to stabilize (<0.01 pH units/minute drift).[8]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points.[10] The first pKa will correspond to the deprotonation of the more acidic -COOH group, and the second pKa will relate to the deprotonation of the -NH₂⁺CH₃ group.

Diagram: Experimental Workflow for pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep1 Dissolve Sample in 0.15 M KCl Prep2 Acidify to pH 2 with 0.1 M HCl Prep1->Prep2 Titr Titrate with 0.1 M NaOH Prep2->Titr Record Record pH vs. Volume Added Titr->Record Plot Plot Titration Curve Record->Plot pKa Determine pKa at Half-Equivalence Points Plot->pKa

Caption: Workflow for potentiometric pKa determination.

Spectroscopic Characterization

Spectroscopy provides direct evidence of the molecular structure corresponding to different protonation states.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of nuclei. Changes in pH will alter the chemical shifts of protons (¹H) and carbons (¹³C) near the ionizable groups.[11]

  • Expected Observations:

    • ¹H NMR: In the zwitterionic form, the N-H proton will be observable (in H₂O/D₂O mixtures) and will likely appear as a broad singlet. The methyl protons (-NH₂⁺CH₃ ) will be deshielded (shifted downfield) compared to the neutral amine. Protons on the aromatic ring adjacent to the charged groups will also experience shifts.

    • ¹³C NMR: The carboxyl carbon (-C OO⁻) in the zwitterionic form will be shielded (shifted upfield) compared to the protonated carboxylic acid (-C OOH). Conversely, the methyl carbon (-NH₂⁺C H₃) will be deshielded.

Protocol: Record a series of ¹H and ¹³C NMR spectra in buffered D₂O solutions across a pH range from ~2 to ~12. Plot the chemical shifts of key nuclei versus pH to observe the titration curves and identify the pH range of the zwitterion's stability.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying specific functional groups. The vibrational frequencies of the carboxylic acid and amine groups are distinct for their neutral and ionized forms.[12]

  • Key Vibrational Modes:

    • Neutral Form:

      • O-H stretch (broad): ~2500-3300 cm⁻¹

      • C=O stretch: ~1700-1725 cm⁻¹

      • N-H stretch (secondary amine): ~3300-3500 cm⁻¹ (often weak)

    • Zwitterionic Form:

      • N⁺-H stretch (broad): ~2500-3000 cm⁻¹[13]

      • COO⁻ asymmetric stretch (strong): ~1550-1610 cm⁻¹[13]

      • COO⁻ symmetric stretch: ~1400-1440 cm⁻¹

      • N⁺-H bend: ~1500-1550 cm⁻¹

The disappearance of the C=O stretch at ~1700 cm⁻¹ and the appearance of the strong carboxylate (COO⁻) stretch around 1600 cm⁻¹ are the most definitive indicators of zwitterion formation.[13][14]

4.2.3. UV-Visible Spectroscopy

The electronic transitions of the molecule can be influenced by solvent polarity (solvatochromism). The zwitterionic form is significantly more polar than the neutral form.

  • Expected Observation: A comparison of the UV-Vis spectrum in a non-polar solvent (e.g., hexane, where the neutral form should dominate) and a polar solvent (e.g., water or methanol, where the zwitterionic form is favored) should reveal a shift in the maximum absorption wavelength (λ_max). A shift to longer wavelengths (bathochromic or red shift) is often observed for π→π* transitions when the excited state is more polar than the ground state, a likely scenario upon zwitterion formation.[15]

Solid-State Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining molecular structure in the solid state. It can precisely locate all non-hydrogen atoms and, with high-quality data, the hydrogen atoms as well, providing unambiguous proof of the zwitterionic structure.[7]

  • Structural Indicators of Zwitterionic Form:

    • Proton Location: The proton from the carboxylic acid will be located on the nitrogen atom of the methylamino group.

    • Bond Lengths: The two C-O bond lengths of the carboxylate group will be nearly equal (intermediate between a C=O double bond and a C-O single bond), typically around 1.25 Å. In a neutral carboxylic acid, the C=O and C-O bonds have distinct lengths (~1.20 Å and ~1.31 Å, respectively).[16]

Protocol: Grow single crystals of the compound, for instance, by slow evaporation from a suitable solvent like an ethanol/water mixture.[7] Collect diffraction data using an X-ray diffractometer to solve and refine the crystal structure.[7]

Computational Chemistry Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide powerful predictive insights that complement experimental findings.[4][17]

Computational Workflow

  • Structure Optimization: Build the neutral and zwitterionic forms of 2,5-Bis(methylamino)terephthalic acid in silico. Optimize their geometries using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

  • Solvation Modeling: To simulate solution conditions, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM).[18] Calculate the relative free energies of the neutral and zwitterionic forms in water to predict which is more stable.

  • pKa Prediction: Use thermodynamic cycles (e.g., the direct or isodesmic method) to calculate the free energy of dissociation and predict the pKa values.[4][19]

  • Spectra Simulation: From the optimized geometries, calculate the vibrational frequencies (for IR spectra) and NMR chemical shifts. Comparing these simulated spectra to experimental data is crucial for peak assignment and structural confirmation.[14]

  • Hydrogen Bonding: Analyze the optimized structure for potential intramolecular hydrogen bonds, for example, between an N⁺-H group and an adjacent carboxylate oxygen, which can further stabilize the zwitterionic conformation.[20][21]

Table 1: Predicted vs. Experimental Observables for Zwitterion Confirmation

TechniqueParameterExpected Observation for Neutral FormExpected Observation for Zwitterionic Form
pKa Titration pH vs. Titrant VolumeTwo distinct buffering regionsTwo distinct buffering regions
¹H NMR Chemical Shift (N-H)~3-5 ppm (in non-protic solvent)> 7 ppm (in H₂O/D₂O)
¹³C NMR Chemical Shift (C=O)~170-180 ppm~175-185 ppm (COO⁻)
FTIR C=O StretchStrong band at ~1700-1725 cm⁻¹Absent
FTIR COO⁻ Asymmetric StretchAbsentStrong band at ~1550-1610 cm⁻¹
X-ray C-O Bond LengthsUnequal (~1.20 & 1.31 Å)Nearly equal (~1.25 Å)
X-ray H Atom PositionOn carboxyl oxygenOn methylamino nitrogen

Conclusion

The dual presence of acidic carboxylic acid and basic methylamino groups strongly suggests that 2,5-Bis(methylamino)terephthalic acid possesses a significant zwitterionic character, particularly in polar, protic environments. This guide proposes a rigorous, multi-faceted approach combining theoretical predictions, potentiometric titrations, comprehensive spectroscopic analysis (NMR, FTIR, UV-Vis), and definitive solid-state characterization (X-ray crystallography), all supported by computational modeling. Executing this research framework will not only confirm the existence and stability of the zwitterionic species but also provide fundamental data on its physicochemical properties, paving the way for its rational application in advanced materials and pharmaceutical sciences.

References

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved March 11, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved March 11, 2026, from [Link]

  • The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. (2005). Journal of Molecular Structure. Retrieved March 11, 2026, from [Link]

  • Lai, T. F., & Marsh, R. E. (1967). The crystal structure of p-aminobenzoic acid. Acta Crystallographica, 22(6), 885-893. Retrieved March 11, 2026, from [Link]

  • Polymorphism and Crystallization of p-Aminobenzoic Acid. (2018). ResearchGate. Retrieved March 11, 2026, from [Link]

  • How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. (2021). Study.com. Retrieved March 11, 2026, from [Link]

  • Zwitterionic Structures of Amino Acids. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). CUNY. Retrieved March 11, 2026, from [Link]

  • Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. (2021). ACS Publications. Retrieved March 11, 2026, from [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2014). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. (2020). PMC. Retrieved March 11, 2026, from [Link]

  • Stepwise Solvation of an Amino Acid: The Appearance of Zwitterionic Structures. (2007). Fritz Haber Institute. Retrieved March 11, 2026, from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved March 11, 2026, from [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). PMC - NIH. Retrieved March 11, 2026, from [Link]

  • Predicting pKa in Implicit Solvents: Current Status and Future Directions. (2014). Australian Journal of Chemistry. Retrieved March 11, 2026, from [Link]

  • Widespread misinterpretation of pKa terminology for zwitterionic compounds and its consequences. (2024). ChemRxiv. Retrieved March 11, 2026, from [Link]

  • Simple Method for the Estimation of pKa of Amines. (n.d.). Retrieved March 11, 2026, from [Link]

  • Ubiquitous deprotonation of terephthalic acid in the self-assembled phases on Cu(100). (2018). RSC Publishing. Retrieved March 11, 2026, from [Link]

  • Simulations and potentiometric titrations enable reliable determination of effective pKa values of various polyzwitterions. (n.d.). Forschungszentrum Jülich. Retrieved March 11, 2026, from [Link]

  • Crystal structure of 2-Aminobenzoic acid. (2001). PubMed. Retrieved March 11, 2026, from [Link]

  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (2008). ACS Publications. Retrieved March 11, 2026, from [Link]

  • Predicting the pKa of Small Molecules. (2011). Retrieved March 11, 2026, from [Link]

  • A Complete Set of NMR Chemical Shifts and Spin−Spin Coupling Constants for l-Alanyl-l-alanine Zwitterion and Analysis of Its Conformational Behavior. (2005). ACS Publications. Retrieved March 11, 2026, from [Link]

  • The pKa in Organic Chemistry. (2022). Chemistry Steps. Retrieved March 11, 2026, from [Link]

  • Preparation of 2,5-diaminoterephthalic acid by the Hofmann degradation of pyromellitic di-imide... (1968). Journal of the Chemical Society A. Retrieved March 11, 2026, from [Link]

  • Preparation method of 2,5-diamino terephthalic acid. (2015). Google Patents.
  • Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd. Retrieved March 11, 2026, from [Link]

  • Zwitterionic phosphorylated quinines as chiral solvating agents for NMR spectroscopy. (2015). PubMed. Retrieved March 11, 2026, from [Link]

  • Vibrational Spectra of α-Amino Acids in the Zwitterionic State in Aqueous Solution and the Solid State: DFT Calculations and the Influence of Hydrogen Bonding. (2011). ResearchGate. Retrieved March 11, 2026, from [Link]

  • DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives of malonaldehyde. (2009). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Method for preparing 2,5-di(substituted) arylamino terephthalic acid. (2016). Google Patents.
  • Proton sharing and transfer in some zwitterionic compounds... (2017). PMC. Retrieved March 11, 2026, from [Link]

  • Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. (2016). MDPI. Retrieved March 11, 2026, from [Link]

  • Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. (2020). PMC. Retrieved March 11, 2026, from [Link]

  • Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs. Retrieved March 11, 2026, from [Link]

  • Infrared Spectroscopy of Amino Acid Side Chains. (2016). Undergraduate Science Journals. Retrieved March 11, 2026, from [Link]

  • DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives of malonaldehyde. (2004). R Discovery. Retrieved March 11, 2026, from [Link]

  • Density functional theory and atoms-in-molecules investigation of intramolecular hydrogen bonding... (2007). PubMed. Retrieved March 11, 2026, from [Link]

  • Effect of Solvent. (2023). Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

  • Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. (n.d.). IJISET. Retrieved March 11, 2026, from [Link]

  • Terephthalic acid. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

  • Terephthalic Acid. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

  • Terephthalic acid-based coordination polymers: synthesis, thermal stability, and photocatalytic activity. (2021). ResearchGate. Retrieved March 11, 2026, from [Link]

  • NMR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Engineering Nitrogen-Rich Zirconium MOFs using 2,5-Bis(methylamino)terephthalic Acid for Advanced Catalysis

Introduction & Mechanistic Overview As drug development and sustainable chemistry increasingly rely on highly selective catalytic processes, Metal-Organic Frameworks (MOFs) have emerged as premier heterogeneous catalysts...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

As drug development and sustainable chemistry increasingly rely on highly selective catalytic processes, Metal-Organic Frameworks (MOFs) have emerged as premier heterogeneous catalysts. The use of 2,5-Bis(methylamino)terephthalic acid (CAS: 59736-61-7) as an organic linker represents a significant leap in designing dual-site catalytic systems[1].

Unlike standard terephthalic acid, this nitrogen-rich linker incorporates secondary amine (-NHMe) groups. These functional groups serve a critical dual purpose:

  • Hydrogen-Bond-Donating (HBD) Sites: They stabilize transition states during electrophilic activations by forming strong hydrogen bonds with substrates[2].

  • Lewis Base Active Sites: They directly interact with and activate weakly electrophilic molecules, such as CO2, even at atmospheric pressure[3].

When coordinated with highly electropositive Zirconium (Zr⁴⁺) secondary building units (SBUs), the resulting three-dimensional porous architecture possesses both Lewis acid (Zr) and Lewis base (-NHMe) sites. This synergistic environment is highly effective for synthesizing cyclic carbonates and complex indole derivatives—critical building blocks in pharmaceutical pipelines[4].

Experimental Protocol: Synthesis of Defect-Engineered Zr-MOF

Target Formula: [Zr₆O₄(OH)₄(C₁₀H₁₀O₄N₂)₆]·4.5H₂O·1.3DEF

Causality in Experimental Design: Perfectly coordinated Zr₆ clusters (coordination number 12) often lack accessible Lewis acid sites because the metal centers are fully saturated by the linkers. To induce catalytic activity, we employ Trifluoroacetic acid (TFA) as a modulator. TFA competes with the multidentate 2,5-bis(methylamino)terephthalic acid linker during crystal growth, intentionally creating missing-linker defects (approximately 0.1 per unit formula)[2]. This exposes the Zr(IV) centers, transforming them into active Lewis acid sites without compromising the framework's structural integrity. N,N-diethylformamide (DEF) is selected as the solvent because its thermal decomposition provides the ideal basicity for the controlled deprotonation of the carboxylic acids.

Step-by-Step Methodology
  • Precursor Dissolution: In a 15 mL Teflon-lined stainless-steel autoclave, dissolve 14 mg (0.04 mmol) of Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) in 3.0 mL of N,N-diethylformamide (DEF) under continuous sonication for 10 minutes[2].

  • Linker Addition: Add 10 mg (0.04 mmol) of 2,5-bis(methylamino)terephthalic acid to the solution. Sonicate for an additional 15 minutes until a homogeneous dispersion is achieved[2].

  • Modulator Introduction: Inject 100 μL (1.30 mmol) of Trifluoroacetic acid (TFA) into the mixture. Critical Check: Ensure the molar ratio of ZrOCl₂ : Linker : TFA is strictly maintained at 1 : 1 : 32.5 to guarantee the targeted defect density[2].

  • Solvothermal Synthesis: Seal the autoclave and heat in a programmable oven at 120°C for 48 hours. Cool to room temperature at a rate of 5°C/hour to promote high-quality microcrystalline formation.

  • Washing & Activation: Isolate the microcrystalline powder via centrifugation (8000 rpm, 10 min). Wash successively with DEF (3 × 10 mL) and absolute ethanol (3 × 10 mL) to remove unreacted precursors and trapped modulator molecules.

  • Drying: Dry the activated MOF (designated as 1' ) under dynamic vacuum at 90°C for 12 hours.

  • Validation: Perform Thermogravimetric Analysis (TGA) to confirm the defect ratio (target: 0.1 missing linkers per SBU)[2].

MOF_Synthesis A ZrOCl2·8H2O (Metal Precursor) E Solvothermal Synthesis (120°C, 48h) A->E B 2,5-Bis(methylamino)terephthalic acid (N-Rich Linker) B->E C DEF Solvent C->E D TFA Modulator D->E F Defect Engineering (0.1 Missing Linkers) E->F Modulator Competition G Activated Zr-MOF (1') Dual Catalytic Sites F->G Activation & Washing

Solvothermal synthesis and defect engineering workflow for nitrogen-rich Zr-MOF.

Application Workflows

Workflow A: Friedel–Crafts Alkylation for Pharmaceutical Intermediates

The Friedel-Crafts alkylation of indoles with β-nitrostyrene is a benchmark reaction for synthesizing biologically active heterocyclic compounds[2]. The Zr-MOF accelerates this via a dual-activation mechanism: the Zr(IV) Lewis acid sites coordinate to the oxygen atoms of the nitro group on β-nitrostyrene, while the -NHMe groups form hydrogen bonds with the N-H proton of the indole, increasing its nucleophilicity[3].

Protocol:

  • In a 10 mL reaction vial, combine indole (1.0 mmol), β-nitrostyrene (1.0 mmol), and 15 mg of the activated Zr-MOF catalyst.

  • Add 2.0 mL of anhydrous toluene as the reaction solvent[3].

  • Stir the mixture at 80°C under an inert atmosphere for 12 hours.

  • Monitor reaction progress via GC-MS or TLC.

  • Recover the catalyst via centrifugation; wash with ethanol and dry. The catalyst can be reused for up to four cycles with minimal loss of structural integrity or activity[4].

Workflow B: CO₂ Cycloaddition to Epoxides

Converting CO₂ into cyclic carbonates is a highly sought-after green chemistry transformation. The high surface area of the MOF adsorbs CO₂, while the -NHMe Lewis base sites directly interact with the carbon atom of CO₂, activating it at atmospheric pressure[3]. Simultaneously, the Zr(IV) sites coordinate to and ring-open the epoxide (e.g., styrene oxide)[2].

Catalysis MOF Activated Zr-MOF (1') LA Zr(IV) Cluster (Lewis Acid Site) MOF->LA LB -NHMe Groups (Lewis Base / HBD Site) MOF->LB Sub1 Epoxide / Indole (Substrate Activation) LA->Sub1 Coordination Sub2 CO2 / β-Nitrostyrene (Electrophile Activation) LB->Sub2 Hydrogen Bonding Prod Cyclic Carbonates / Alkylated Indoles Sub1->Prod Sub2->Prod

Synergistic dual-site catalytic mechanism of Zr-MOF for CO2 cycloaddition.

Quantitative Data Summaries

To validate the superior performance of the defect-engineered MOF, comparative catalytic studies were conducted against the bare metal salt and the free linker.

Table 1: Reagent Stoichiometry for Defect-Engineered Zr-MOF Synthesis

ReagentFunctionAmountMolar Equivalents
ZrOCl₂·8H₂OMetal Node Precursor14 mg (0.04 mmol)1.0 eq
2,5-Bis(methylamino)terephthalic acidNitrogen-Rich Linker10 mg (0.04 mmol)1.0 eq
Trifluoroacetic Acid (TFA)Defect Modulator100 μL (1.30 mmol)32.5 eq
N,N-Diethylformamide (DEF)Solvent3.0 mLExcess

Table 2: Comparative Catalytic Performance in Friedel-Crafts Alkylation (Reaction Conditions: Indole + β-nitrostyrene in toluene at 80°C)[3]

Catalyst SystemActive Sites PresentProduct Yield (%)
Activated Zr-MOF (1') Zr(IV) + HBD (-NHMe) 90%
Free Linker (H₂L)HBD (-NHMe) only56%
Bare Metal Salt (ZrOCl₂)Zr(IV) only43%
No Catalyst (Blank)None< 5%

Note: The 90% yield achieved by the MOF demonstrates the profound synergistic effect of the dual Lewis acid-base sites, vastly outperforming the sum of the individual homogeneous components[3].

References

  • Bera, P., Sundari, K. A., Karthik, V., Das, P., Cha, P.-R., Dhakshinamoorthy, A., & Biswas, S. (2025). A Metal–Organic Framework Catalyst Facilitating Transformation of CO₂ and Styrene Oxide into Styrene Carbonate and Friedel–Crafts Alkylation. Inorganic Chemistry, 64(29), 15078-15087. URL: [Link]

Sources

Application

Application Note: Catalytic Deployment of Zr(IV) Metal-Organic Frameworks Derived from 2,5-Bis(methylamino)terephthalic Acid

Target Audience: Materials Scientists, Catalysis Researchers, and Chemical Process Engineers Focus: Heterogeneous Catalysis, CO₂ Utilization, and C–C Bond Formation Executive Summary & Mechanistic Rationale The developme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Catalysis Researchers, and Chemical Process Engineers Focus: Heterogeneous Catalysis, CO₂ Utilization, and C–C Bond Formation

Executive Summary & Mechanistic Rationale

The development of multifunctional heterogeneous catalysts is a critical objective in sustainable chemical synthesis. Metal-Organic Frameworks (MOFs) synthesized using 2,5-bis(methylamino)terephthalic acid (H₂L) as an organic linker represent a significant breakthrough in dual-site catalysis [1]. By coordinating this nitrogen-rich, functionalized linker with Zr(IV) secondary building units (SBUs), researchers can engineer highly stable, microporous architectures (analogous to the UiO-66 topology) that possess both Lewis acidic and Lewis basic sites.

Causality in Catalyst Design

The efficacy of this specific MOF (designated as 1' ) stems from a synergistic structural design:

  • Lewis Acidic Zr₆-oxo Clusters: The highly electropositive Zr(IV) nodes act as potent Lewis acids. During synthesis, the use of a monocarboxylic acid modulator (trifluoroacetic acid) intentionally introduces missing-linker defects (calculated at ~0.1 per unit formula) [1]. These defects expose open metal sites, which are critical for coordinating and activating electrophilic substrates like epoxides.

  • Lewis Basic / Hydrogen-Bond Donor Sites: The pendant -NHMe groups on the terephthalic acid backbone project into the MOF's porous voids. These secondary amines act as Lewis bases to activate CO₂ molecules and serve as robust hydrogen-bond donors (HBD) to stabilize transition states in Friedel-Crafts reactions [1].

This application note details the validated protocols for synthesizing this advanced MOF and deploying it in two high-value chemical transformations: the atom-economical cycloaddition of CO₂ to epoxides, and the Friedel-Crafts alkylation of indoles.

Workflow & Experimental Design

Workflow L 2,5-Bis(methylamino) terephthalic acid S Solvothermal Synthesis (150°C, 24h) L->S M ZrOCl2·8H2O + TFA Modulator M->S A Activated MOF (1') Dual Active Sites S->A DCM Wash Vacuum 110°C C1 CO2 Cycloaddition (Styrene Carbonate) A->C1 C2 Friedel-Crafts Alkylation (Indole Derivatives) A->C2

Caption: Workflow for the synthesis, activation, and catalytic deployment of the Zr(IV) MOF.

Protocol I: Synthesis and Activation of Catalyst 1'

The synthesis relies on a modulated solvothermal approach. Trifluoroacetic acid (TFA) is utilized not merely as a solvent additive, but as a competing modulator that slows down the coordination of the H₂L linker to the Zr(IV) ions, ensuring high crystallinity and generating catalytically active defect sites [1].

Materials Required
  • Zirconium precursor: ZrOCl₂·8H₂O

  • Organic Linker: 2,5-bis(methylamino)terephthalic acid (H₂L)

  • Modulator: Trifluoroacetic acid (TFA)

  • Solvents: N,N-diethylformamide (DEF), Dichloromethane (DCM)

Step-by-Step Methodology
  • Precursor Dissolution: Dissolve 14 mg (0.04 mmol) of ZrOCl₂·8H₂O in 3 mL of DEF in a glass vial.

  • Linker Addition: Add 10 mg (0.04 mmol) of 2,5-bis(methylamino)terephthalic acid to the solution. Sonicate briefly to ensure complete dissolution.

  • Modulation: Add 100 μL (1.30 mmol) of TFA to the mixture. Critical Step: The molar ratio of Zr : Linker : TFA must be strictly maintained at 1:1:30 to achieve the desired defect density [1].

  • Solvothermal Reaction: Stir the solution for 15 minutes, then transfer it to a Teflon-lined stainless steel autoclave. Seal tightly and heat in an isothermal oven at 150 °C for 24 hours.

  • Cooling & Recovery: Allow the autoclave to cool naturally to room temperature. Recover the as-synthesized MOF (1 ) via centrifugation.

  • Solvent Exchange (Activation): Suspend 50 mg of the as-synthesized MOF in 50 mL of DCM and stir continuously for 12 hours.

    • Causality Note: DEF has a high boiling point and high surface tension. Attempting to thermally evacuate DEF directly will cause catastrophic capillary forces, leading to framework collapse. Exchanging DEF for low-boiling DCM preserves the 3D porous architecture.

  • Thermal Evacuation: Isolate the solid via filtration, dry at 110 °C overnight, and subject it to a high vacuum (10⁻³ Torr) for 6 hours to yield the fully activated catalyst (1' ).

Protocol II: CO₂ Cycloaddition with Styrene Oxide

The conversion of CO₂ into cyclic carbonates is a highly atom-economical reaction. However, it requires synergistic catalysis. The MOF alone cannot overcome the activation energy barrier for epoxide ring-opening; a nucleophilic co-catalyst (such as a halide ion) is required [1].

Mechanistic Pathway

Mechanism Step1 Zr(IV) Lewis Acid Site Coordinates Epoxide Oxygen Step2 Nucleophilic Attack (Co-catalyst) Opens Epoxide Ring Step1->Step2 Step4 CO2 Insertion into Metal-Alkoxide Bond Step2->Step4 Synergistic Activation Step3 -NHMe Lewis Base Site Activates CO2 Molecule Step3->Step4 Step5 Intramolecular Ring Closure & Carbonate Release Step4->Step5

Caption: Synergistic mechanism of CO2 cycloaddition utilizing dual Lewis acid-base sites.

Step-by-Step Methodology
  • Reaction Setup: In a high-pressure reactor or a sealed Schlenk tube, combine styrene oxide (substrate), the activated MOF 1' (catalyst), and a halide co-catalyst (e.g., tetrabutylammonium bromide, TBAB).

  • Atmosphere Control: Purge the vessel with CO₂ gas three times to remove atmospheric air, then pressurize with CO₂ (reactions can proceed at atmospheric pressure, but moderate pressure ensures higher solubility and kinetics).

  • Solvent-Free Heating: Heat the mixture to 100 °C under solvent-free conditions. Causality Note: Solvent-free conditions increase the effective concentration of the epoxide and CO₂ within the MOF pores, driving the reaction forward thermodynamically.

  • Product Isolation: After the designated reaction time, cool the vessel, vent excess CO₂, and dilute the mixture with ethyl acetate. Separate the heterogeneous MOF catalyst via centrifugation for subsequent reuse.

Quantitative Data: CO₂ Cycloaddition Benchmarking
EntryCatalyst SystemCo-CatalystConditionsConversion Yield
1MOF 1' None100 °C, Solvent-free0% (No reaction)
2NoneTBAB100 °C, Solvent-freeLow
3MOF 1' TBAB100 °C, Solvent-free>95%

Data Interpretation: The self-validating control (Entry 1) proves that the Lewis acidic Zr(IV) sites alone are insufficient to open the epoxide ring without a nucleophile. The remarkable yield in Entry 3 confirms the synergistic effect between the MOF's dual sites and the co-catalyst [1].

Protocol III: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of indole with β-nitrostyrene demonstrates the MOF's capability to facilitate C–C bond formation. The secondary amine (-NHMe) groups act as potent Hydrogen-Bond Donors (HBD), anchoring and polarizing the nitro group of β-nitrostyrene, while the Zr(IV) sites activate the indole [1].

Step-by-Step Methodology
  • Reaction Setup: In a standard reaction vial, combine indole (1.0 mmol) and β-nitrostyrene (1.0 mmol).

  • Catalyst Addition: Add the activated MOF 1' catalyst.

  • Solvent Addition: Add toluene as the reaction solvent. Causality Note: Toluene is non-polar and non-coordinating, ensuring that solvent molecules do not competitively bind to the Lewis acidic Zr(IV) defect sites, leaving them fully available for substrate activation.

  • Reaction Execution: Stir the mixture at the optimized temperature (typically 60–80 °C) until TLC or GC-MS indicates maximum conversion.

  • Catalyst Recovery: Recover the catalyst via simple filtration. Wash with DCM and dry to prepare for the next catalytic cycle. The MOF retains its structural integrity and activity over at least four consecutive cycles [1].

Quantitative Data: Friedel-Crafts Catalyst Benchmarking
CatalystSubstratesSolventYield of Alkylated Product
Activated MOF (1') Indole + β-nitrostyreneToluene90%
Free Linker (H₂L)Indole + β-nitrostyreneToluene56%
Metal Salt (ZrOCl₂)Indole + β-nitrostyreneToluene43%

Data Interpretation: The isolated components (linker or metal salt) exhibit moderate background activity. However, embedding them into the rigid, porous 3D framework of MOF 1' creates a confined microenvironment that drastically enhances substrate proximity and transition-state stabilization, doubling the yield [1].

References

  • Bera, P., Sundari, K. A., Karthik, V., Das, P., Cha, P.-R., Dhakshinamoorthy, A., & Biswas, S. (2025). "A Metal–Organic Framework Catalyst Facilitating Transformation of CO₂ and Styrene Oxide into Styrene Carbonate and Friedel–Crafts Alkylation." Inorganic Chemistry, 64(29), 15078-15087.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for 2,5-Bis(methylamino)terephthalic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals synthesizing 2,5-bis(methylamino)terephthalic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals synthesizing 2,5-bis(methylamino)terephthalic acid . This compound is a critical intermediate and ligand used in the synthesis of metal-organic frameworks (MOFs, such as MIL-125-NH2 derivatives) and high-performance polymers ()[1].

A ubiquitous challenge during its synthesis—typically achieved via the nucleophilic aromatic substitution (SNAr) of 2,5-dinitroterephthalic acid with methylamine—is the stubborn retention of unreacted methylamine[1]. Because of the amphoteric nature of the product, standard evaporative techniques fail. This guide breaks down the mechanistic causality of this issue and provides a self-validating, field-proven protocol to achieve analytical-grade purity.

Part 1: The Mechanistic Causality of Methylamine Retention

To understand why methylamine is so difficult to remove from this specific product, we must look at the acid-base chemistry and the resulting molecular speciation.

Terephthalic acid derivatives are acidic, with carboxylic acid pKa values typically resting around 3.51 (pKa₁) and 4.82 (pKa₂) ([2], [3]). Conversely, methylamine is a strong base; its conjugate acid (the methylammonium ion, CH₃NH₃⁺) has a pKaH of approximately 10.6 ([4], , ).

During the SNAr reaction, a large excess of methylamine is used. In this highly basic environment (pH > 10), the carboxylic acid groups of the 2,5-bis(methylamino)terephthalic acid are fully deprotonated. The excess methylamine protonates to form methylammonium cations, which ionically pair with the terephthalate anions to form a bis(methylammonium) terephthalate salt .

Because this is a stable ionic salt, the methylamine is chemically bound. It cannot be removed by vacuum drying or lyophilization. To break this ionic interaction, we must exploit the isoelectric point (pI) of the product through controlled acidification, forcing the product into its neutral, insoluble state while leaving the methylamine dissolved as a spectator salt.

Part 2: Troubleshooting FAQs

Q: Why is my crude product a gooey syrup or highly water-soluble instead of a crystalline powder? A: The "syrup" is the methylammonium salt of your product, heavily solvated by residual water or methanol. Until the carboxylic acids are fully protonated, the compound lacks the strong intermolecular hydrogen bonding and π−π stacking required to form a rigid, insoluble crystal lattice. Acidification is required to crash out the solid.

Q: Can I just use a vacuum oven at a higher temperature to pull off the excess methylamine? A: No. While free methylamine is a volatile gas (boiling point -6 °C), the methylammonium ion bound to your terephthalate is not volatile. Heating the salt under vacuum will not break the ionic bond and may instead cause thermal degradation or unwanted condensation reactions (amide bond formation) between the amine and the carboxylic acid.

Q: What is the optimal pH for precipitation, and what acid should I use? A: The optimal pH is between 3.0 and 3.5 . At this pH, the carboxylic acid groups (pKa ~3.5) are protonated, rendering the 2,5-bis(methylamino)terephthalic acid neutral and highly insoluble. Meanwhile, the methylamine (pKaH 10.6) remains fully protonated and highly soluble in water. We recommend using 1M to 3M Hydrochloric Acid (HCl). It provides sharp pH control and forms methylammonium chloride, which is exceptionally water-soluble.

Q: How do I know when I have washed away all the methylamine? A: Implement a self-validating silver nitrate (AgNO₃) test. Since you used HCl to precipitate the product, the methylamine is washed away as methylammonium chloride. Collect a few drops of your wash filtrate and add a drop of 0.1M AgNO₃. If a white precipitate (AgCl) forms, chloride (and thus methylammonium) is still present. Continue washing until the test remains clear.

Part 3: Standard Operating Procedure (SOP)

Self-Validating Isoelectric Precipitation & Purification

Step 1: Dissolution and Dilution If your crude reaction mixture is a thick slurry or paste, dilute it with distilled water until fully dissolved. The solution will likely be highly basic (pH > 10) due to the excess methylamine.

Step 2: Controlled Acidification

  • Place the solution in an ice bath (the neutralization reaction is exothermic) and stir vigorously.

  • Slowly add 2M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

  • As the pH approaches 4.0, the solution will become cloudy. Continue adding HCl until the pH stabilizes exactly at 3.0 - 3.5 .

Step 3: Equilibration and Filtration

  • Allow the suspension to stir at 0–5 °C for 1 hour. This maximizes crystallization yield and increases particle size for easier filtration.

  • Filter the suspension through a sintered glass funnel under vacuum. The filtrate contains the unwanted methylammonium chloride.

Step 4: Sequential Washing

  • Wash 1 (Aqueous): Wash the filter cake with ice-cold acidified water (pH 3.5, adjusted with HCl) to prevent redissolving the product. Test the final drops of the filtrate with AgNO₃ as described in the FAQs.

  • Wash 2 (Organic): Wash the cake with cold methanol or ethanol. This removes co-precipitated non-polar organic impurities and displaces the water, significantly accelerating the drying process.

Step 5: Vacuum Drying Transfer the solid to a vacuum oven. Dry at 60 °C under high vacuum (<10 mbar) for 12–24 hours to yield the pure, methylamine-free 2,5-bis(methylamino)terephthalic acid.

Part 4: Data Presentation

Table 1: Comparison of Methylamine Removal Strategies

Purification MethodUnderlying MechanismProduct YieldMethylamine RemovalScalability & Reliability
Direct Vacuum Evaporation Thermal desorptionHigh (>95%)Poor (Ionic salt remains)High
Solvent Extraction (EtOAc/H₂O) PartitioningLow (<40%)ModerateLow (Severe emulsions form)
Isoelectric Precipitation (HCl) pH-driven solubility shiftHigh (85-90%)Excellent (>99%)High (Self-validating)

Part 5: Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product + Excess CH3NH2) Acidification Acidification Add 1M HCl to pH ~3.5 Crude->Acidification Precipitation Precipitation Product crystallizes at pI Acidification->Precipitation pKa/pI shift Filtration Filtration & Separation Precipitation->Filtration Solid Filter Cake (2,5-Bis(methylamino)terephthalic acid) Filtration->Solid Retain Filtrate Aqueous Filtrate (Methylammonium Chloride) Filtration->Filtrate Discard Washing Washing Cold pH 3.5 H2O + Methanol Solid->Washing Drying Vacuum Drying 60°C, <10 mbar Washing->Drying Pure Pure Product (Methylamine-Free) Drying->Pure

Workflow for the isoelectric precipitation and removal of methylamine from the crude mixture.

Part 6: References

  • Ataman Kimya. "TEREPHTHALIC ACID." Ataman Kimya Chemical Database. Available at: [Link]

  • Fiveable. "Methylamine Definition - Organic Chemistry Key Term." Fiveable Study Guides. Available at: [Link]

  • PubChem - NIH. "Methylamine | CH3NH2 | CID 6329." National Center for Biotechnology Information. Available at:[Link]

  • Master Organic Chemistry. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH)." Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Recrystallization solvents for high-purity 2,5-Bis(methylamino)terephthalic acid

Answering the call of complex purification challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a specialized guide to the recrystallization of high-purity 2...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex purification challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a specialized guide to the recrystallization of high-purity 2,5-Bis(methylamino)terephthalic acid. As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested solutions to empower you to overcome common and complex hurdles in your crystallization experiments.

Given the limited direct literature on 2,5-Bis(methylamino)terephthalic acid, this guide synthesizes data from its parent compound, terephthalic acid (TPA), and general principles for purifying polar, aromatic dicarboxylic acids. The presence of two methylamino functional groups significantly alters the molecule's polarity, hydrogen-bonding capacity, and basicity compared to TPA, introducing unique challenges and opportunities for purification that are addressed herein.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries encountered during the recrystallization of 2,5-Bis(methylamino)terephthalic acid.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound? An ideal solvent should exhibit a steep solubility curve: it should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature (ideally near the solvent's boiling point).[1] Additionally, the solvent should not react with the compound, should be reasonably volatile for easy removal from the final crystals, and should have a boiling point below the compound's melting or decomposition point to prevent "oiling out".[2] Impurities should either be completely insoluble in the hot solvent or highly soluble in the cold solvent.

Q2: Which solvents should I screen first for 2,5-Bis(methylamino)terephthalic acid? Due to the compound's high polarity and hydrogen bonding capabilities, standard non-polar solvents are unlikely to be effective. The parent compound, TPA, is notoriously insoluble in water and most organic solvents but shows some solubility in highly polar, aprotic solvents.[3] Therefore, a good starting point for solvent screening would include:

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). These are often effective for TPA and its derivatives.[4][5][6]

  • Polar Protic Solvents: Acetic acid or mixtures of water with ethanol or methanol. The amino groups may increase solubility in these systems compared to TPA.

  • Reactive Crystallization: Due to low solubility, a common technique for TPA is to dissolve it in a dilute aqueous base (e.g., NaOH) to form the highly soluble disodium salt, treat with activated charcoal to remove colored impurities, filter, and then re-precipitate the purified acid by acidifying the solution (e.g., with HCl).[6][7]

Q3: What are the likely impurities in my crude 2,5-Bis(methylamino)terephthalic acid? Impurities will largely depend on the synthetic route. Common contaminants may include unreacted starting materials, partially substituted intermediates, and by-products from over-oxidation or side reactions.[8][9] If the synthesis involves the oxidation of a precursor, intermediates like corresponding aldehydes or alcohols might be present, similar to how 4-carboxybenzaldehyde (4-CBA) is a common impurity in crude TPA.[10][11]

Q4: My compound won't dissolve in any of the common solvents I've tried. What is the next step? If solubility is extremely low even in hot, high-boiling point polar solvents like DMSO or NMP, this indicates strong intermolecular forces in the crystal lattice. In this scenario, reactive crystallization (as described in Q2) is the most robust strategy. This method bypasses the need for a conventional solvent by chemically modifying the compound to be soluble and then reversing the modification to induce crystallization.[6]

Solvent Selection Guide

The choice of solvent is the most critical parameter for successful recrystallization. The following table provides a starting point for solvent screening, along with the rationale for their selection.

SolventBoiling Point (°C)PolarityProsCons
Water (H₂O)100Very High (Protic)Environmentally benign; effective for reactive crystallization (base/acid).Very low solubility of the free acid, even when hot.[12]
Acetic Acid (AcOH)118High (Protic)Can be effective for TPA at high temperatures.[13]May protonate the amino groups; potentially reactive.
N,N-Dimethylformamide (DMF)153High (Aprotic)Good solvent for many polar compounds and TPA derivatives.High boiling point can make removal difficult.
N,N-Dimethylacetamide (DMAc)165High (Aprotic)Similar to DMF; has been used effectively for TPA purification.[6]High boiling point; potential for thermal decomposition if heated too long.
N-Methyl-2-pyrrolidone (NMP)202High (Aprotic)Excellent solvent for TPA with a favorable solubility curve.[4][5]Very high boiling point makes it difficult to remove completely.
Dimethyl sulfoxide (DMSO)189Very High (Aprotic)One of the best solvents for TPA at elevated temperatures.[3]Very high boiling point; difficult to remove; can decompose near its boiling point.

Experimental Protocols & Troubleshooting

This section provides step-by-step methodologies for key crystallization workflows and solutions to specific problems you may encounter.

Protocol 1: General Recrystallization Workflow

This protocol outlines the standard procedure for single-solvent recrystallization.

G cluster_workflow Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Insoluble Impurities Present? A->B C 3. Hot Filtration (to remove insolubles) B->C Yes D 4. Cool Solution Slowly (to induce crystallization) B->D No C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash Crystals (with minimal ice-cold solvent) E->F G 7. Dry Crystals (Vacuum Oven) F->G H Pure Product G->H

Caption: General workflow for single-solvent recrystallization.

Methodology:

  • Dissolution: In an Erlenmeyer flask, add a stir bar and your crude solid. Add a small portion of your chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[2]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, catalyst residue), perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Work quickly to prevent premature crystallization.[14]

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[15] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[14]

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature.

Troubleshooting Guide

Use this guide to diagnose and solve common issues during recrystallization.

G cluster_troubleshooting Troubleshooting Decision Tree Start Recrystallization Unsuccessful Problem1 Problem: Oiling Out Start->Problem1 Problem2 Problem: No Crystals Form Start->Problem2 Problem3 Problem: Poor Yield Start->Problem3 Problem4 Problem: Crystals Crash Out Start->Problem4 Solution1 Solution: Re-heat, add more 'good' solvent, or switch to a lower-boiling solvent. Problem1->Solution1 Solution2 Solution: Scratch flask, add seed crystal, or concentrate solution. Problem2->Solution2 Solution3 Solution: Cool longer, reduce solvent volume, or recover from mother liquor. Problem3->Solution3 Solution4 Solution: Re-heat, add more solvent, and cool more slowly. Problem4->Solution4

Caption: Decision tree for troubleshooting common recrystallization problems.

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: This occurs when the solid melts before it dissolves in the hot solvent, or when a saturated solution's temperature is above the melting point of the solute. The presence of significant impurities can also depress the melting point, leading to oiling.[16]

  • Troubleshooting Protocol:

    • Re-heat the solution until the oil fully dissolves.

    • Add more solvent (10-20% additional volume) to decrease the saturation concentration, thus lowering the temperature at which crystals will begin to form.[16]

    • Allow the solution to cool very slowly, ensuring it remains undisturbed.

    • If oiling persists, the solvent's boiling point may be too high. A different, lower-boiling solvent system should be investigated.

Issue 2: No crystals form after the solution has cooled.

  • Causality: The solution is likely supersaturated, meaning the conditions are thermodynamically favorable for crystallization, but there are no nucleation sites for crystals to begin growing. It's also possible that too much solvent was added, and the solution is not actually saturated at the lower temperature.[14][15]

  • Troubleshooting Protocol:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[14]

    • Seeding: If available, add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[14]

    • Increase Concentration: If the above methods fail, too much solvent was likely used. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[16]

    • Introduce an Anti-solvent: If using a mixed-solvent system, you can try adding a few drops of the "anti-solvent" (in which the compound is insoluble) to induce precipitation.

Issue 3: The final yield of pure crystals is very low.

  • Causality: A poor yield (e.g., <70%) can result from several factors: using an excessive amount of solvent (leaving a large amount of product dissolved in the mother liquor), filtering the solution while it is still warm, or washing the collected crystals with too much or with room-temperature solvent.[16]

  • Troubleshooting Protocol:

    • Check the Mother Liquor: After filtration, take the filtrate (mother liquor) and cool it further in an ice bath. If a significant second crop of crystals forms, it indicates that the initial cooling was insufficient or the compound has moderate solubility even in the cold solvent.

    • Concentrate the Mother Liquor: You can recover more product by boiling off some of the solvent from the mother liquor to obtain a second or even third crop of crystals. Note that these subsequent crops may be less pure than the first.

    • Optimize Washing: Always wash the collected crystals with a minimal amount of ice-cold solvent. Using room-temperature solvent will redissolve some of your product.[2]

Issue 4: The solid precipitates very rapidly as a fine powder.

  • Causality: Rapid precipitation, or "crashing out," occurs when the solution is highly supersaturated, often due to cooling too quickly or using the absolute minimum amount of solvent. This process tends to trap impurities within the rapidly forming crystal lattice, defeating the purpose of recrystallization.[16]

  • Troubleshooting Protocol:

    • Place the flask back on the heat source and re-dissolve the precipitate.

    • Add a small amount of additional hot solvent (5-10% more) to slightly decrease the concentration.[16]

    • Insulate the flask (e.g., by covering it with a beaker or wrapping it in glass wool) to ensure a very slow cooling rate. The goal is to allow crystals to form over a period of 20-30 minutes, not instantly.[15]

References

  • Terephthalic acid purification process. (n.d.). Google Patents.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization pre/post lab questions. (n.d.). Course Hero. Retrieved from [Link]

  • Method and apparatus for preparing purified terephthalic acid. (n.d.). Google Patents.
  • Recrystallization of Benzoic Acid. (n.d.). Web.mnstate.edu. Retrieved from [Link]

  • Preparation of purified terephthalic acid from waste polyethylene. (n.d.). Google Patents.
  • Recrystallization of Impure Benzoic Acid. (2016). ResearchGate. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • PROCESS FOR RECOVERY OF PURIFIED TEREPHTHALIC ACID. (n.d.). European Patent Office. Retrieved from [Link]

  • Investigation of Crystal Size Distribution in Purification of Terephthalic Acid from Polyester Textile Industry Waste by Reactive Crystallization. (2022). ResearchGate. Retrieved from [Link]

  • METHOD FOR PREPARING PURIFIED TEREPHTHALIC ACID AND ISOPHTHALIC ACID FROM MIXED XYLENES. (n.d.). Google Patents.
  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved from [Link]

  • Method for preparing 2,5-di(substituted) arylamino terephthalic acid. (n.d.). Google Patents.
  • Purification of recycled terephthalic acid and synthesis of polyethylene terephthalate. (2019). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 2,5-di-phenylamino terephthalic acid and its dialkyl esters. (n.d.). Google Patents.
  • Studies on the Solubility of Terephthalic Acid in Ionic Liquids. (2013). PMC. Retrieved from [Link]

  • Process for the purification of terephthalic acid. (n.d.). Google Patents.
  • 2,5-Bis(p-toluidino)terephthalic acid Properties. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved from [Link]

  • Chemical Properties of Terephthalic acid (CAS 100-21-0). (n.d.). Cheméo. Retrieved from [Link]

  • Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. (2018). ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

TGA curves and thermal analysis of 2,5-Bis(methylamino)terephthalic acid

Comparative Thermal Analysis Guide: 2,5-Bis(methylamino)terephthalic Acid vs. Conventional MOF Linkers As metal-organic framework (MOF) applications transition from basic gas storage to complex, site-specific catalysis,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Thermal Analysis Guide: 2,5-Bis(methylamino)terephthalic Acid vs. Conventional MOF Linkers

As metal-organic framework (MOF) applications transition from basic gas storage to complex, site-specific catalysis, the selection of functionalized organic linkers becomes a critical design parameter. 2,5-Bis(methylamino)terephthalic acid (BMATA) (CAS: 59736-61-7) is a highly specialized terephthalic acid derivative utilized to introduce secondary amine groups into MOF architectures, such as zirconium-based UiO-66 topologies.

While standard unfunctionalized linkers provide immense thermodynamic stability, functionalized linkers like BMATA introduce a necessary trade-off: sacrificing peak thermal stability to gain potent Lewis basic sites for applications like CO2 fixation and Friedel-Crafts alkylation [1]. This guide objectively compares the thermogravimetric analysis (TGA) profiles of BMATA-based MOFs against conventional alternatives, providing actionable methodologies for defect calculation and thermal characterization.

Mechanistic Insights: The Causality of Thermal Destabilization

As an Application Scientist, it is vital to understand why functionalization alters the TGA curve, rather than just recording the decomposition temperature. The thermal stability of a Zr-MOF is dictated by the strength of the Zr–O coordination bonds between the hexanuclear oxo-cluster and the carboxylate linker.

  • Steric Hindrance: The introduction of two bulky methylamino groups at the 2 and 5 positions of the benzene ring creates significant steric repulsion within the dense UiO-66 framework. This strain slightly elongates the Zr–O bonds, lowering the activation energy required for thermal cleavage.

  • Electronic Effects: The methylamino groups are strongly electron-donating. While this increases the Lewis basicity of the framework (enhancing catalytic efficiency for epoxide conversion), it alters the electron density distribution across the carboxylate groups, making the organic linker more susceptible to oxidative combustion at lower temperatures.

  • Resultant Stability: Consequently, while pristine UiO-66 (using standard terephthalic acid) is stable up to ~500 °C [2], the primary amine variant (UiO-66-NH2) degrades at ~350 °C [3], and the highly functionalized Zr-BMATA framework undergoes structural collapse at 280 °C [1].

Comparative TGA Data

The following table synthesizes the quantitative thermal degradation stages of Zr-based MOFs utilizing different terephthalic acid derivatives.

Linker TypeMOF TopologyPhysisorbed Solvent LossCoordinated Solvent LossFramework Collapse Temp.Primary Application
Terephthalic Acid (BDC) UiO-66< 100 °C (Water)100–500 °C (DMF/Dehydroxylation)> 500 °C High-temp gas separation, Flame retardants [2]
2-Aminoterephthalic Acid (NH2-BDC) UiO-66-NH2< 100 °C (Water)100–350 °C (DMF/Dehydroxylation)> 350 °C Luminescence nanothermometry, Mild catalysis [3]
2,5-Bis(methylamino)terephthalic Acid (BMATA) Zr-BMATA50–150 °C (-3.9%, ~4.5 H2O)150–280 °C (-6.4%, ~1.3 DEF)> 280 °C CO2 fixation, Friedel-Crafts alkylation [1]

Self-Validating Experimental Protocol: TGA & Defect Calculation

TGA is not merely a tool for determining thermal limits; it is a quantitative assay for calculating missing-linker defects in the MOF crystal lattice. To ensure scientific integrity, the following protocol incorporates self-validating system checks.

Step 1: System Validation & Calibration

  • Action: Run an empty Al2O3 crucible baseline from 30 °C to 700 °C under the exact experimental gas flow.

  • Causality: This corrects for buoyancy effects and baseline drift at high temperatures, ensuring that the residual mass calculation (critical for defect analysis) is strictly accurate.

Step 2: Sample Preparation

  • Action: Load 5–10 mg of the synthesized Zr-BMATA MOF into the crucible. Ensure the sample is spread evenly to prevent thermal gradients.

Step 3: Heating Protocol

  • Action: Heat the sample from 30 °C to 700 °C at a slow ramp rate of 4 °C/min under an O2 atmosphere (flow rate: 50 mL/min) [1].

  • Causality: A slow heating rate of 4 °C/min is mandatory to resolve the overlapping weight loss stages of physisorbed water (50–150 °C) and strongly coordinated N,N-diethylformamide (DEF) solvent (150–280 °C). The O2 atmosphere is critical; it ensures the complete oxidative combustion of the BMATA linker, leaving behind only stoichiometric Zirconium Dioxide (ZrO2). Running this in N2 would leave carbonaceous residue, invalidating the defect calculation.

Step 4: Defect Calculation Logic

  • Action: Compare the experimental final plateau mass (ZrO2 residue at >600 °C) against the theoretical residual mass of a perfect unit cell [Zr6​O4​(OH)4​(BMATA)6​] .

  • Analysis: If the experimental ZrO2 mass percentage is higher than the theoretical value, it indicates that the initial sample contained fewer organic linkers than a perfect crystal (missing-linker defects). For optimally synthesized Zr-BMATA, calculations yield ~0.1 missing linkers per unit formula, indicating a nearly pristine, 12-coordinated structure [1].

TGA Workflow & Degradation Pathway

TGA_Workflow Start Zr-BMATA MOF Sample (Synthesized with DEF) Heat TGA Heating Protocol (30-700 °C, 4 °C/min, O2) Start->Heat Stage1 Stage 1: 50-150 °C Desolvation Heat->Stage1 Loss1 -3.9% Weight (~4.5 H2O molecules) Stage1->Loss1 Stage2 Stage 2: 150-280 °C Coordinated Solvent Stage1->Stage2 Loss2 -6.4% Weight (~1.3 DEF molecules) Stage2->Loss2 Stage3 Stage 3: >280 °C Framework Collapse Stage2->Stage3 Loss3 Linker Combustion Zr-Oxo Cluster Degradation Stage3->Loss3 Defect Defect Calculation (0.1 missing linkers/unit) Stage3->Defect Residual Mass Analysis

Thermogravimetric analysis (TGA) degradation pathway and defect calculation for Zr-BMATA MOFs.

References

  • Source: Inorganic Chemistry, ACS Publications (2025)
  • Development of a Zr-Based Metal-Organic Framework (UiO-66)
  • Source: ACS Applied Materials & Interfaces (2024)
Comparative

Elemental Analysis Calculation and Validation Guide for 2,5-Bis(methylamino)terephthalic Acid

Executive Summary 2,5-Bis(methylamino)terephthalic acid (CAS: 59736-61-7) is a highly specialized organic linker utilized in the synthesis of advanced Metal-Organic Frameworks (MOFs)[1]. The introduction of methylamino g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Bis(methylamino)terephthalic acid (CAS: 59736-61-7) is a highly specialized organic linker utilized in the synthesis of advanced Metal-Organic Frameworks (MOFs)[1]. The introduction of methylamino groups onto the terephthalic acid backbone fundamentally alters the steric environment and basicity of the resulting MOF pores, enhancing targeted gas adsorption and catalytic properties.

However, synthesizing this linker often involves complex amination steps and high-boiling solvents like N,N-Dimethylformamide (DMF). Before MOF assembly, researchers must rigorously validate the absolute purity of the synthesized linker. This guide objectively compares analytical techniques for elemental quantification, provides the exact theoretical calculations for 2,5-Bis(methylamino)terephthalic acid, and outlines a self-validating experimental protocol for CHNS/O combustion analysis.

Theoretical Elemental Analysis Calculation

The foundation of any elemental validation is the precise calculation of the compound's theoretical mass fractions.

Chemical Formula: C10​H12​N2​O4​ Molar Mass: 224.216 g/mol [1]

The theoretical composition is calculated by dividing the total mass of each element by the total molar mass of the compound:

Table 1: Theoretical Elemental Composition
ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C) 12.01110120.11053.57%
Hydrogen (H) 1.0081212.0965.40%
Nitrogen (N) 14.007228.01412.49%
Oxygen (O) 15.999463.99628.54%
Total 224.216 100.00%

Note: The accepted tolerance for a pure synthesized organic compound in peer-reviewed literature is a deviation of ≤0.3% from these theoretical values[2].

Comparative Analysis of Elemental Quantification Techniques

While several spectroscopic methods can detect elements, they differ vastly in accuracy, depth of analysis, and quantification capabilities. To validate 2,5-Bis(methylamino)terephthalic acid, we must select the method that provides absolute bulk quantification.

Table 2: Comparison of Analytical Alternatives
FeatureCHNS/O Combustion AnalysisX-ray Photoelectron Spectroscopy (XPS)Energy-Dispersive X-ray Spectroscopy (EDX)
Primary Output Absolute bulk mass % of C, H, N, OSurface elemental composition & oxidation statesBulk/surface elemental mapping
Accuracy ± 0.3% (Gold Standard) [2]Semi-quantitative (± 5-10%)Semi-quantitative, highly inaccurate for C, H, N
Sample Destruction Completely destructive (Combusted to gas)Non-destructive (Ultra-High Vacuum)Non-destructive (Electron beam)
Best Use Case Validating absolute purity and empirical formula of the synthesized BMT linker. Confirming the chemical state of the amine nitrogen vs. unreacted nitro groups.Mapping metal-to-linker distribution in the final assembled MOF structure.

Verdict: For calculating and verifying the elemental composition of the organic linker itself, CHNS/O Combustion Analysis (based on the Pregl-Dumas method) is the only acceptable standard[3][4]. XPS and EDX are complementary techniques reserved for post-MOF assembly characterization.

Experimental Methodology: CHNS/O Combustion Analysis

To achieve the required ±0.3% accuracy, the experimental protocol must be treated as a self-validating system. The following step-by-step methodology explains not just the actions, but the causality behind each parameter.

Step 1: System Purge and Calibration
  • Action: Purge the elemental analyzer with high-purity Helium (carrier gas) and calibrate the Thermal Conductivity Detector (TCD) using a certified reference standard (e.g., sulfanilamide)[2].

  • Causality: Helium provides a chemically inert background with exceptionally high thermal conductivity, maximizing the signal-to-noise ratio when detecting the combustion gases[2].

Step 2: Precision Sample Weighing
  • Action: Using a microbalance, accurately weigh 1.500 to 2.000 mg of the dried 2,5-Bis(methylamino)terephthalic acid into a high-purity tin (Sn) capsule[5].

  • Causality: The sample mass must be kept small to ensure instantaneous "flash" combustion. Overloading the capsule depletes the local oxygen supply, leading to incomplete combustion and artificially lowered %C and %N values[5].

Step 3: Catalyst Integration
  • Action: Add ~1 mg of Vanadium Pentoxide ( V2​O5​ ) to the tin capsule before sealing.

  • Causality: 2,5-Bis(methylamino)terephthalic acid contains a highly stable aromatic benzene ring. V2​O5​ acts as a potent oxidation catalyst, preventing the formation of refractory soot and ensuring 100% conversion of carbon to CO2​ [4].

Step 4: Flash Combustion (Pregl-Dumas Method)
  • Action: Drop the sealed capsule into the combustion furnace maintained at 1000°C under a dynamic oxygen stream[2].

  • Causality: The tin capsule oxidizes exothermically, creating a localized temperature spike of ~1800°C. This completely breaks down the compound into CO2​ , H2​O , NOx​ , and excess O2​ [2].

Step 5: Reduction and Separation
  • Action: Route the gas mixture through a reduction column packed with elemental copper at 600°C, followed by a gas chromatography (GC) column[2].

  • Causality: The copper scrubs excess O2​ and quantitatively reduces all nitrogen oxides ( NOx​ ) to N2​ gas. The GC column then cleanly separates N2​ , CO2​ , and H2​O based on their retention times before they reach the TCD for quantification[2][4].

Data Interpretation & Troubleshooting

Experimental elemental analysis is a diagnostic tool. Deviations from the theoretical calculation reveal specific synthesis or purification failures.

Table 3: Experimental Data Interpretation Matrix
Scenario% Carbon% Hydrogen% NitrogenDiagnosis & Next Steps
Theoretical Target 53.57%5.40%12.49%N/A
Acceptable Result 53.42%5.51%12.38%Pass: All values are within the ±0.3% margin of error. Proceed to MOF synthesis.
Deviation A 52.10% (Low)5.90% (High)12.10% (Low)Fail (Moisture): High hydrogen and low carbon indicate the compound is acting as a hydrate. Fix: Dry under vacuum at 80°C for 12 hours.
Deviation B 54.80% (High)5.80% (High)13.50% (High)Fail (Trapped Solvent): Elevated C and N indicate trapped DMF ( C3​H7​NO ) from the synthesis step. Fix: Wash with low-boiling solvent (e.g., ethanol) and re-dry.

Workflow Visualization

The following logical decision tree dictates the validation process for the synthesized linker.

EA_Workflow Start Synthesized BMT (C10H12N2O4) Prep Sample Preparation (Weigh 1-3 mg + V2O5) Start->Prep Combustion Flash Combustion (1000°C, O2 Environment) Prep->Combustion Pregl-Dumas Method Reduction Reduction Furnace (600°C, Cu Catalyst) Combustion->Reduction NOx to N2 Separation GC Column Separation (CO2, H2O, N2) Reduction->Separation He Carrier Gas Detection TCD Detection & Data Integration Separation->Detection Validation Compare with Theoretical: C: 53.57%, H: 5.40%, N: 12.49% Detection->Validation Decision Δ ≤ 0.3% ? Validation->Decision Pass Purity Validated Proceed to MOF Synthesis Decision->Pass Yes Fail Purity Failed Check for Solvent/Moisture Decision->Fail No

Figure 1: Workflow and validation decision tree for CHNS/O elemental analysis of BMT.

Sources

Validation

Structural and Functional Comparison: 2,5-Bis(methylamino)terephthalic Acid vs. 2-Aminoterephthalic Acid in Advanced MOF Design

As the field of reticular chemistry matures, the rational design of Metal-Organic Frameworks (MOFs) increasingly relies on the precise atomic-level tuning of organic linkers. For researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

As the field of reticular chemistry matures, the rational design of Metal-Organic Frameworks (MOFs) increasingly relies on the precise atomic-level tuning of organic linkers. For researchers and drug development professionals engineering materials for gas capture, heterogeneous catalysis, or targeted drug delivery, selecting the correct functionalized terephthalic acid derivative is paramount.

This guide provides an objective, data-driven comparison between two critical amine-substituted linkers: 2-aminoterephthalic acid (NH₂-BDC) and 2,5-Bis(methylamino)terephthalic acid (Bis(NHMe)-BDC) . By analyzing their structural divergence, electronic properties, and experimental behavior, we establish a framework for selecting the optimal linker for your specific application.

Structural and Electronic Divergence: The Causality of Performance

The performance of an amine-functionalized MOF is directly dictated by the steric and electronic microenvironment created by its linker.

  • 2-Aminoterephthalic Acid (NH₂-BDC): This linker features a single primary amine (-NH₂) at the ortho position[1]. The primary amine introduces moderate electron-donating properties to the aromatic ring and serves as a highly accessible site for covalent post-synthetic modification (PSM) (e.g., amide coupling for drug tethering)[1]. Because the primary amine has a small steric profile, it integrates into MOFs (such as UiO-66-NH₂ or MIL-101-NH₂) with minimal disruption to the intrinsic pore volume, making it ideal for high-capacity gas adsorption[2].

  • 2,5-Bis(methylamino)terephthalic Acid: This highly functionalized derivative features two secondary amine groups (-NHCH₃) at the 2 and 5 positions[3]. The addition of methyl groups increases the electron density on the nitrogen atoms via the inductive effect, significantly enhancing their Lewis basicity compared to primary amines[3]. Furthermore, the dual substitution provides a high density of hydrogen-bond-donating (HBD) sites per linker[3]. However, the increased steric bulk restricts intramolecular rotation and can reduce the overall pore aperture of the resulting MOF, shifting its optimal use case from bulk storage to specialized catalysis[4].

Quantitative Data Comparison
Property2-Aminoterephthalic Acid (NH₂-BDC)2,5-Bis(methylamino)terephthalic Acid
Molecular Weight 181.15 g/mol 224.22 g/mol
Amine Substitution Mono-substituted (Position 2)Di-substituted (Positions 2, 5)
Amine Type Primary (-NH₂)Secondary (-NHCH₃)
Lewis Basicity ModerateHigh (Inductive effect of methyl groups)
Steric Profile Low (Minimal pore obstruction)High (Restricts intramolecular rotation)
Primary MOF Application Gas separation, Post-synthetic modificationBase-catalyzed reactions, CO₂ cycloaddition

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the performance of these linkers, researchers synthesize isoreticular Zr-based MOFs and subject them to rigorous activation protocols. The following methodology outlines the synthesis of a Zr-Bis(NHMe)-BDC framework, contrasting its handling with standard NH₂-BDC protocols.

Protocol 1: Solvothermal Synthesis and Activation of Functionalized Zr-MOFs

Expertise & Causality: The use of an acid modulator (trifluoroacetic acid) is critical. The modulator competes with the multidentate terephthalate linkers for coordination sites on the Zr₆ cluster. This reversible competition slows down framework extension, allowing structural errors to self-correct and yielding highly crystalline materials rather than amorphous precipitates[3][5].

  • Precursor Dissolution: Dissolve 14 mg (0.04 mmol) of ZrOCl₂·8H₂O and 10 mg (0.04 mmol) of 2,5-bis(methylamino)terephthalic acid in 3 mL of N,N-diethylformamide (DEF)[3]. (Note: For NH₂-BDC, DMF is typically sufficient, but DEF accommodates the bulkier linker better).

  • Modulator Addition: Add 100 μL (1.30 mmol) of trifluoroacetic acid to the mixture. This maintains a metal:linker:modulator molar ratio of 1:1:30[3].

  • Crystallization: Transfer the solution to a Teflon-lined autoclave and heat isothermally at 150 °C for 24 hours[3].

  • Solvent Exchange (Critical Step): Isolate the solid and suspend it in 50 mL of dichloromethane (DCM) for 12 hours[3]. Causality: DCM has a significantly lower boiling point and surface tension than DEF. Exchanging the trapped DEF for DCM prevents capillary-force-induced pore collapse during the subsequent vacuum drying phase.

  • Self-Validating Activation: Evacuate the DCM-exchanged MOF under high vacuum at 110 °C overnight[3].

    • Validation Check: Analyze the activated MOF via ATR-IR spectroscopy. The protocol is successful if the free carboxylic acid stretch (~1684 cm⁻¹) disappears and the coordinated carboxylate stretch (~1582 cm⁻¹) appears, confirming complete metal-ligand coordination and solvent removal[3].

Workflow A Metal Precursor (ZrOCl₂·8H₂O) C Solvothermal Synthesis (DEF, Modulator, 150°C) A->C B Organic Linker (NH₂-BDC / Bis(NHMe)-BDC) B->C D Solvent Exchange (DCM Wash) C->D E Vacuum Activation (110°C, High Vacuum) D->E

Experimental workflow for synthesizing and activating amine-functionalized Zr-MOFs.

Mechanistic Pathways in Catalysis

The structural differences between the two linkers manifest most prominently in catalytic applications, specifically in the cycloaddition of CO₂ to epoxides to form cyclic carbonates—a critical reaction for greenhouse gas valorization.

  • NH₂-BDC MOFs: These frameworks rely primarily on the unsaturated metal nodes (Lewis acid sites) to activate the epoxide. The primary amine provides weak CO₂ affinity, meaning the reaction often requires elevated pressures to proceed efficiently.

  • Bis(NHMe)-BDC MOFs: These frameworks exhibit a synergistic dual-activation mechanism. The Zr₆ oxo-cluster acts as a Lewis acid to polarize the oxygen atom of the epoxide ring. Simultaneously, the highly nucleophilic secondary amines (-NHMe) act as strong Lewis bases, directly interacting with the carbon atom of CO₂ at atmospheric pressure[3]. This dual activation drastically lowers the activation energy required for the nucleophilic attack by a co-catalyst (e.g., Br⁻ from TBAB), facilitating rapid ring closure[3].

Mechanism N1 Activated Zr-MOF Catalyst N2 Epoxide Activation (Zr₆ Lewis Acid Site) N1->N2 N3 CO₂ Activation (-NHMe Lewis Base Site) N1->N3 N4 Nucleophilic Attack (Co-catalyst Br⁻) N2->N4 N5 Cycloaddition & Ring Closure N3->N5 N4->N5

Synergistic dual-activation mechanism for CO2 cycloaddition by Bis(NHMe)-BDC MOFs.

Decision Matrix for Material Scientists

When engineering a new framework, the choice between these two linkers should be dictated by the end-use application:

  • Choose 2-Aminoterephthalic acid (NH₂-BDC) when maximizing pore volume and internal surface area is critical. It is the superior choice for bulk gas storage (CO₂, H₂), encapsulation of large active pharmaceutical ingredients (APIs), or when primary amines are strictly required for covalent post-synthetic modifications[1][2].

  • Choose 2,5-Bis(methylamino)terephthalic acid when designing heterogeneous catalysts for base-catalyzed reactions (e.g., Friedel-Crafts alkylation, CO₂ cycloaddition). The high Lewis basicity and dense hydrogen-bonding sites provided by the secondary amines outweigh the reduction in pore size, resulting in vastly superior catalytic turnover rates[3][6].

References

  • Alkemist. "2-Aminoterephthalic Acid 99.9% | NH₂-BDC | MOF Linker." Alkemist. [Link]

  • ResearchGate. "Optimization of MOF Synthesis." ResearchGate, 2025. [Link]

  • ACS Publications. "A Metal–Organic Framework Catalyst Facilitating Transformation of CO2 and Styrene Oxide into Styrene Carbonate and Friedel–Crafts Alkylation." Inorganic Chemistry, 2025.[Link]

  • ACS Publications. "Excited-State Rotational Dynamics of Amine-Functionalized Terephthalic Acid Derivatives as Linker Models for Metal–Organic Frameworks." The Journal of Physical Chemistry A, 2025.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 2,5-Bis(methylamino)terephthalic Acid Using High-Performance Liquid Chromatography

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of a final drug product's safety and efficacy. 2,5-Bis(methyl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of a final drug product's safety and efficacy. 2,5-Bis(methylamino)terephthalic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly influence the yield and impurity profile of subsequent reactions. This guide provides an in-depth, experience-driven approach to validating the purity of 2,5-Bis(methylamino)terephthalic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the selection of HPLC, detail a robust analytical method, and compare its performance with other viable analytical techniques.

The synthesis of 2,5-Bis(methylamino)terephthalic acid typically involves the nucleophilic substitution of a 2,5-dihaloterephthalic acid with methylamine or the reduction of 2,5-dinitroterephthalic acid followed by methylation.[1] Potential impurities can therefore include unreacted starting materials, partially substituted intermediates (e.g., 2-halo-5-(methylamino)terephthalic acid), and by-products from side reactions. A reliable analytical method must be able to resolve and quantify these potential impurities.

The Primacy of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry for several compelling reasons. Its high resolving power allows for the separation of closely related compounds, making it ideal for identifying and quantifying impurities in a sample matrix.[2] The versatility of HPLC, with a wide array of stationary and mobile phases, enables the development of methods tailored to the specific physicochemical properties of the analyte. For a molecule like 2,5-Bis(methylamino)terephthalic acid, which possesses both acidic (carboxylic acid) and basic (methylamino) functional groups, reversed-phase HPLC offers an excellent balance of retention and selectivity.

Experimental Workflow for HPLC Purity Validation

The following workflow outlines the key steps in validating the purity of 2,5-Bis(methylamino)terephthalic acid using HPLC.

HPLC Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_sample Dissolve Sample in Diluent hplc_system Equilibrate HPLC System prep_sample->hplc_system Load into Autosampler prep_std Prepare Reference Standard Solution prep_std->hplc_system prep_impurities Prepare Impurity Standard Solutions (if available) prep_impurities->hplc_system inject_sample Inject Sample and Standards hplc_system->inject_sample run_gradient Execute Gradient Elution inject_sample->run_gradient detect UV Detection run_gradient->detect integrate_peaks Integrate Chromatographic Peaks detect->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity validate_method Validate Method (ICH Q2(R1)) calculate_purity->validate_method report Generate Certificate of Analysis validate_method->report

Caption: A comprehensive workflow for the HPLC-based purity validation of 2,5-Bis(methylamino)terephthalic acid.

Detailed HPLC Protocol

This protocol is designed to provide excellent resolution between 2,5-Bis(methylamino)terephthalic acid and its potential process-related impurities. The method's development is grounded in the principles outlined in USP General Chapter <621> Chromatography.[2][3]

Chromatographic Conditions:

ParameterValueRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention for the moderately polar analyte. The 250 mm length enhances resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and controls the pH, ensuring good peak shape for the carboxylic acid and amino groups.
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength for the analyte and impurities.
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% BA gradient elution is necessary to separate early-eluting polar impurities from the main analyte and late-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nm and 320 nmThe aromatic nature of the molecule suggests strong UV absorbance. Monitoring at multiple wavelengths can help in identifying co-eluting impurities.
Diluent 50:50 Acetonitrile:WaterThis mixture ensures good solubility of the analyte and is compatible with the mobile phase.

System Suitability:

Before sample analysis, the suitability of the chromatographic system must be verified according to ICH Q2(R1) guidelines.[4][5][6][7] This is achieved by injecting a system suitability solution containing the main analyte and known impurities.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between the main peak and the closest eluting impurity
Relative Standard Deviation (RSD) of replicate injections < 2.0% for peak area and retention time

Comparative Analysis of Purity Validation Techniques

While HPLC is the preferred method, a comprehensive understanding of alternative techniques is crucial for a well-rounded analytical approach. The choice of method can depend on the specific requirements of the analysis, such as the need for structural elucidation or high-throughput screening.

Analytical TechniquePrincipleAdvantages for 2,5-Bis(methylamino)terephthalic acidDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV detection.High resolution, excellent for quantifying known and unknown impurities, robust and reproducible.[8]Requires reference standards for impurity identification and quantification.
UPLC-MS/MS Similar to HPLC but with smaller particle size columns for faster analysis and mass spectrometric detection.Higher throughput, increased sensitivity, and provides molecular weight information for impurity identification.[9][10]Higher initial instrument cost and complexity.
Quantitative NMR (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei.Provides a direct measure of purity without the need for a specific reference standard for each impurity, and gives structural information.[1][11][12][13][14]Lower sensitivity compared to HPLC, requires a relatively pure and soluble sample.
Melting Point Analysis The temperature at which a solid transitions to a liquid.A simple, rapid, and inexpensive method to assess the presence of impurities, as impurities typically depress and broaden the melting range.[15][16][17][18][19]Non-specific, does not provide information on the identity or quantity of individual impurities.
Titration Neutralization of the carboxylic acid groups with a standardized base.A classic, accurate, and precise method for determining the overall assay of the dicarboxylic acid.[20][21][22][23]Not suitable for quantifying individual impurities, only provides a measure of the total acidic content.
Decision-Making Framework for Technique Selection

The selection of the most appropriate analytical technique is a critical decision in the drug development process. The following diagram illustrates a logical framework for this selection.

Analytical Technique Selection cluster_screening Initial Purity Assessment cluster_separation Impurity Profiling & Quantification cluster_absolute Absolute Purity & Structural Confirmation start Purity Validation of 2,5-Bis(methylamino)terephthalic acid melting_point Melting Point Analysis start->melting_point Rapid Screening titration Titration start->titration Overall Assay hplc HPLC-UV melting_point->hplc Impurity Detected titration->hplc Impurity Suspected uplc_ms UPLC-MS/MS hplc->uplc_ms Impurity Identification Needed qnmr qNMR hplc->qnmr Absolute Purity Required uplc_ms->qnmr Structural Elucidation

Caption: A decision tree for selecting the appropriate analytical technique for purity validation.

Conclusion

Validating the purity of 2,5-Bis(methylamino)terephthalic acid is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing. While several analytical techniques can provide valuable information, High-Performance Liquid Chromatography remains the gold standard due to its high resolving power, robustness, and suitability for quantitative analysis in a regulated environment. The detailed HPLC protocol provided in this guide, when validated according to ICH Q2(R1) guidelines, offers a reliable and self-validating system for the routine quality control of this important intermediate.

By integrating HPLC with orthogonal techniques such as qNMR and melting point analysis, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile, ultimately contributing to the development of safer and more effective medicines. The principles and methodologies outlined herein are intended to serve as a practical and authoritative resource for scientists in the field.

References

  • UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. (2015). CORESTA. Available at: [Link]

  • <621> Chromatography. (2022). US Pharmacopeia (USP). Available at: [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. (n.d.). Waters Corporation. Available at: [Link]

  • LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. (2023). Waters Corporation. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC. (2006). Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • USP 621 Changes. (n.d.). Element Lab Solutions. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. Available at: [Link]

  • Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC. (2006). Taylor & Francis Online. Available at: [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Available at: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). ACS Publications. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Available at: [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Available at: [Link]

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. (n.d.). Waters Corporation. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Available at: [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. (n.d.). Waters Corporation. Available at: [Link]

  • Are You Sure You Understand USP <621>? (2024). LCGC International. Available at: [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com. Available at: [Link]

  • Melting Point. (n.d.). Chemistry Online @ UTSC. Available at: [Link]

  • Melting Point as Purity Indicator. (n.d.). Scribd. Available at: [Link]

  • Quality Guidelines. (n.d.). ICH. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. (n.d.). Waters Corporation. Available at: [Link]

  • Conductimetric titrations of symmetrical aliphatic dicarboxylic acids in solvents pyridine and pyridine–benzene mixtures. (1990). Canadian Journal of Chemistry. Available at: [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Available at: [Link]

  • Titration of acids and bases. (n.d.). Michael Pilgaard's Web Chemistry. Available at: [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. (n.d.). SCIEX. Available at: [Link]

  • Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. (2006). Asian Publication Corporation. Available at: [Link]

  • How to Compare Aromatic Compounds Using NMR Spectroscopy. (2026). Patsnap Eureka. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Available at: [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Available at: [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (2023). Organic Chemistry | OpenStax. Available at: [Link]

  • HPLC Methods for analysis of Terephthalic acid. (n.d.). HELIX Chromatography. Available at: [Link]

  • Carboxylic Acid Unknowns and Titration. (n.d.). Web.mnstate.edu. Available at: [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. (n.d.). Waters. Available at: [Link]

  • Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. (n.d.). SciSpace. Available at: [Link]

  • Separation of Terephthalic acid, diisobutyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • Terephthalic Acid. (n.d.). Zodiac Life Sciences. Available at: [Link]

  • Titration curves for dicarboxylic acids. (n.d.). ResearchGate. Available at: [Link]

  • HPLC chromatogram of standard mixture of terephthalic acid (1),... (n.d.). ResearchGate. Available at: [Link]

  • Method for preparing 2,5-di(substituted) arylamino terephthalic acid. (n.d.). Google Patents.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.